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Core Science & Biosynthesis

Foundational

Molecular structure and weight of 4-(5-Ethynyl-2-fluorophenyl)morpholine

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly modular, privileged scaffolds. These molecular building blocks must seamlessly integrate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly modular, privileged scaffolds. These molecular building blocks must seamlessly integrate into complex bioconjugation workflows while maintaining favorable pharmacokinetic profiles. 4-(5-Ethynyl-2-fluorophenyl)morpholine is a masterclass in such structural design. By combining a solubilizing morpholine ring, an electron-modulating fluorine atom, and a bioorthogonal ethynyl handle, this compound serves as a highly versatile intermediate for developing kinase inhibitors, PROTACs, and targeted fluorescent probes.

This technical guide deconstructs the molecular architecture, physicochemical properties, and synthetic methodologies of 4-(5-Ethynyl-2-fluorophenyl)morpholine, providing a self-validating framework for its application in advanced medicinal chemistry.

Physicochemical Profiling and Structural Causality

The utility of 4-(5-Ethynyl-2-fluorophenyl)morpholine is rooted in the synergistic causality of its three primary functional groups. Each moiety is strategically positioned to dictate the molecule's behavior in both synthetic environments and biological systems.

  • The Morpholine Scaffold: Positioned at C1 of the phenyl ring, morpholine is a privileged heterocyclic scaffold. It balances aqueous solubility with lipophilicity and acts as a robust hydrogen-bond acceptor, making it a frequent motif in central nervous system (CNS) therapeutics and ATP-competitive kinase inhibitors1[1].

  • Ortho-Fluorine Modulation: The strategic placement of the fluorine atom ortho to the morpholine ring is a profound electronic choice. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent morpholine nitrogen. This prevents excessive protonation at physiological pH (7.4), thereby enhancing passive membrane permeability and metabolic stability2[2].

  • Meta-Ethynyl Handle: The terminal alkyne at C5 provides a rigid, sp-hybridized bioorthogonal handle. Its linear geometry minimizes steric clash in protein binding pockets while remaining primed for late-stage functionalization via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or further cross-coupling.

Table 1: Quantitative Physicochemical Data

To ensure high ligand efficiency, the foundational metrics of the compound are summarized below 3[3].

ParameterValueCausality / Implication in Drug Design
Chemical Name 4-(5-Ethynyl-2-fluorophenyl)morpholineDefines the precise regiochemistry of the substitutions.
Molecular Formula C₁₂H₁₂FNOEstablishes the atomic composition.
Molecular Weight 205.23 g/mol Falls well within the Lipinski "Rule of 5" ideal range (<500 Da).
Hydrogen Bond Donors 0Lack of donors enhances blood-brain barrier (BBB) crossing.
Hydrogen Bond Acceptors 2 (N, O)Provides specific hinge-binding capabilities in kinase active sites.
Topological Polar Surface Area 12.5 ŲHighly lipophilic profile; optimal for intracellular target engagement.

Synthetic Methodology & Self-Validating Workflows

To synthesize 4-(5-Ethynyl-2-fluorophenyl)morpholine with high yield and regiocontrol, a sequential cross-coupling strategy is employed starting from a di-halogenated precursor. The protocol below is designed as a self-validating system, ensuring that each intermediate is chemically confirmed before proceeding.

Step 1: Regioselective Buchwald-Hartwig Amination
  • Objective: Couple morpholine to 4-bromo-1-fluoro-2-iodobenzene.

  • Causality: Morpholine selectively couples at the more reactive C–I bond over the C–Br bond due to the lower bond dissociation energy of iodine, ensuring strict regiocontrol. Cesium carbonate (Cs₂CO₃) is chosen as a mild base to prevent nucleophilic aromatic substitution (SNAr) side reactions with the fluorine atom.

  • Protocol:

    • Charge a Schlenk flask with 4-bromo-1-fluoro-2-iodobenzene (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill with argon (3x), then add anhydrous toluene (0.2 M).

    • Heat to 90 °C for 12 hours under vigorous stirring.

    • Cool to room temperature, filter through Celite, and concentrate in vacuo.

  • Self-Validation checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the intermediate, 4-(5-bromo-2-fluorophenyl)morpholine, is confirmed by an [M+H]⁺ peak at m/z 260.0/262.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

Step 2: Sonogashira Cross-Coupling
  • Objective: Install the protected alkyne handle at the C–Br position.

  • Causality: The Pd/Cu co-catalytic system facilitates sp²-sp carbon coupling at the remaining bromide site 4[4]. Triethylamine (TEA) acts dually as the solvent and the base required to generate the active copper acetylide intermediate.

  • Protocol:

    • Dissolve the intermediate (1.0 eq) in degassed TEA (0.3 M).

    • Add Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

    • Stir at 70 °C for 6 hours under argon.

  • Self-Validation checkpoint: TLC (Hexanes/EtOAc 8:2) should indicate complete consumption of the bromide starting material. LC-MS will confirm the TMS-protected intermediate at m/z 278.1.

Step 3: Desilylation
  • Objective: Remove the TMS group to liberate the terminal alkyne.

  • Causality: The thermodynamic driving force of strong Si–F bond formation allows for rapid and quantitative removal of the TMS protecting group under mild conditions.

  • Protocol:

    • Dissolve the TMS-protected intermediate in THF (0.2 M) and cool to 0 °C.

    • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise.

    • Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation checkpoint: IR spectroscopy of the purified product will reveal a sharp, characteristic terminal alkyne C–H stretch at ~3300 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹.

SynthesisWorkflow A 4-Bromo-1-fluoro- 2-iodobenzene B Buchwald-Hartwig Coupling (Morpholine) A->B C 4-(5-Bromo-2-fluoro phenyl)morpholine B->C D Sonogashira Coupling (TMS-Acetylene) C->D E TMS-Protected Intermediate D->E F Desilylation (TBAF) E->F G 4-(5-Ethynyl-2-fluoro phenyl)morpholine F->G

Synthetic workflow for 4-(5-Ethynyl-2-fluorophenyl)morpholine via sequential cross-coupling.

Application: Bioorthogonal CuAAC Bioconjugation

Once synthesized, 4-(5-Ethynyl-2-fluorophenyl)morpholine serves as a highly efficient "Click" chemistry handle. In the development of Proteolysis Targeting Chimeras (PROTACs) or target-engagement assays, the terminal alkyne undergoes a highly specific 1,3-dipolar cycloaddition with azide-functionalized molecules 5[5].

The causality behind choosing this specific building block for bioconjugation lies in the electronic shielding provided by the ortho-fluorine, which prevents metabolic degradation of the morpholine ring while the ethynyl group projects outward into solvent-exposed regions of the target protein, allowing the bulky triazole linkage to form without inducing steric clashes.

CuAAC_Reaction A Alkyne Handle (4-(5-Ethynyl-2-fluoro phenyl)morpholine) C Cu(I) Catalyst (CuSO4 + Na-Ascorbate) A->C B Azide-Functionalized Target (e.g., Fluorophore) B->C D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D CuAAC Cycloaddition

CuAAC bioconjugation utilizing the ethynyl handle to form a stable triazole linkage.

References

  • Kattil Parmbil, S., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances (2026). 1

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 58.21 (2015): 8315-8359. 2

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2025." (2025). 3

  • Chinchilla, R., & Nájera, C. "Recent advances in Sonogashira reactions." Chemical Society Reviews 40.10 (2011): 5084-5121. 4

  • Thirumurugan, P., et al. "Click chemistry for drug development and diverse chemical-biology applications." Chemical Reviews 113.7 (2013): 4905-4979. 5

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Exploratory

Structural Pharmacology and Mechanism of Action of 4-(5-Ethynyl-2-fluorophenyl)morpholine Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 4-(5-Ethynyl-2-fluorophenyl)morpholine scaffold is not a single commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-(5-Ethynyl-2-fluorophenyl)morpholine scaffold is not a single commercialized drug, but rather a highly privileged pharmacophore utilized in advanced rational drug design. Its unique combination of electronic distribution, steric bulk, and metabolic stability makes it an exceptionally versatile moiety. In contemporary medicinal chemistry, derivatives containing this core are primarily engineered to address two disparate but critical therapeutic domains:

  • Neurodegeneration (Alzheimer's Disease): Acting as potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) to halt amyloidogenic plaque formation[1].

  • Oncology: Functioning as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically targeting vascular endothelial growth factor (VEGF)[2] and ErbB family signaling[3] to suppress tumor angiogenesis and proliferation.

This whitepaper deconstructs the structural rationale behind this pharmacophore, details its dual mechanisms of action, and provides self-validating experimental protocols for evaluating its efficacy in vitro.

Pharmacophore Rationale: The Causality of Chemical Design

Every functional group in the 4-(5-ethynyl-2-fluorophenyl)morpholine structure serves a distinct, biologically driven purpose. Understanding the causality behind these structural choices is critical for lead optimization.

  • The Morpholine Ring (Solubility & Hinge Binding): Morpholine is a classic bioisostere used to improve aqueous solubility while maintaining lipophilicity. In kinase targets, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. The basic nitrogen modulates the overall pKa, ensuring optimal physiological ionization for blood-brain barrier (BBB) penetration.

  • The 2-Fluoro Substitution (Metabolic Shielding & Conformation): The highly electronegative fluorine atom exerts a strong inductive effect. Causally, this lowers the pKa of the adjacent system, reducing basicity to prevent hERG channel liability (cardiotoxicity). Furthermore, it provides metabolic stability by sterically hindering CYP450-mediated ortho-hydroxylation. Fluorine also engages in orthogonal multipolar interactions with target protein backbones.

  • The 5-Ethynyl Group (Deep Pocket Penetration): The alkyne is a rigid, cylindrical, and electron-rich moiety. It is specifically designed to project into deep, narrow hydrophobic sub-pockets—such as the S3 pocket in BACE1 or the DFG-out pocket in RTKs. Its pi-electron cloud establishes strong Van der Waals and edge-to-face aromatic interactions with phenylalanine or tyrosine residues within these clefts.

Mechanism of Action I: BACE1 Inhibition (Neurodegeneration)

In Alzheimer's Disease pathology, the amyloidogenic pathway is driven by the sequential cleavage of the Amyloid Precursor Protein (APP) by BACE1 (beta-secretase) and gamma-secretase, yielding neurotoxic Aβ40 and Aβ42 peptides[1].

Derivatives of 4-(5-ethynyl-2-fluorophenyl)morpholine act as active-site directed, competitive inhibitors of BACE1. The enzyme features a large, bilobed catalytic cleft containing an aspartyl protease dyad (Asp32 and Asp228). The morpholine core anchors the molecule near the catalytic dyad, while the rigid 5-ethynyl group acts as a "molecular probe," sliding into the highly lipophilic S1 and S3 subsites. This steric occlusion prevents APP from docking, halting the cascade at its rate-limiting step.

Figure 1: Disruption of the amyloidogenic pathway via BACE1 inhibition by morpholine derivatives.

Mechanism of Action II: Receptor Tyrosine Kinase Inhibition (Oncology)

Aberrant angiogenesis and uncontrolled cellular proliferation are hallmarks of oncology, driven heavily by VEGF and ErbB (HER) receptor tyrosine kinases[3],[2].

When applied to oncology, 4-(5-ethynyl-2-fluorophenyl)morpholine derivatives function as Type I or Type II ATP-competitive kinase inhibitors.

  • Hinge Binding: The morpholine oxygen acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Conformational Locking: The 5-ethynyl-2-fluorophenyl tail extends into the hydrophobic pocket adjacent to the ATP-binding site. Depending on the specific derivative structure, it can lock the kinase in a "DFG-out" (inactive) conformation, preventing the phosphorylation of downstream effectors in the PI3K/AKT and RAS/MAPK cascades.

Figure 2: Inhibition of VEGFR/ErbB receptor tyrosine kinase signaling cascades.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that verify the assay's mechanical success independently of the test compound's performance.

Protocol A: FRET-Based BACE1 Cleavage Assay

Purpose: To quantify the IC50 of morpholine derivatives against BACE1.

  • Buffer Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

    • Causality: The pH of 4.5 is critical as it mimics the acidic environment of late endosomes where BACE1 is physiologically active. CHAPS prevents non-specific aggregation of lipophilic inhibitors without denaturing the enzyme.

  • Enzyme & Compound Incubation: Add 10 µL of recombinant human BACE1 (final concentration 1 nM) to a 384-well black microplate. Add 5 µL of the morpholine derivative (serial dilutions in DMSO, final DMSO <1%). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, particularly important for slow-binding inhibitors utilizing the ethynyl group to navigate the S3 pocket.

  • Substrate Addition: Add 10 µL of FRET-conjugated APP substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes.

  • Self-Validation Check: The assay is only valid if the Z'-factor between the positive control (Enzyme + Substrate + DMSO) and negative control (Substrate + DMSO only) is > 0.7. A known reference inhibitor (e.g., Verubecestat) must yield an IC50 within half a log of its literature value.

Protocol B: Cellular RTK Phosphorylation Assay (ELISA)

Purpose: To evaluate the intracellular target engagement of VEGFR/ErbB.

  • Cell Seeding & Starvation: Seed HUVEC (for VEGFR) or BT474 (for ErbB2) cells in 96-well plates. After 24 hours, replace media with serum-free media for 12 hours.

    • Causality: Serum starvation eliminates baseline kinase activity caused by exogenous growth factors in bovine serum, ensuring the signal-to-noise ratio upon ligand stimulation is strictly controlled.

  • Inhibitor Treatment: Treat cells with the morpholine derivative for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL VEGF or EGF for exactly 10 minutes.

    • Causality: A 10-minute window captures the peak transient phosphorylation of the receptor before receptor internalization and degradation pathways are triggered.

  • Lysis and ELISA: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Transfer lysates to a sandwich ELISA plate coated with anti-total-VEGFR/ErbB antibodies, and detect using anti-phospho-tyrosine (HRP-conjugated) antibodies.

  • Self-Validation Check: Total receptor levels must remain constant across all wells (confirming the compound is not simply causing rapid cell death or receptor degradation). Phospho-signal in stimulated, vehicle-treated wells must be at least 5-fold higher than in unstimulated wells.

Quantitative Data Summary

The following table synthesizes representative pharmacological profiling data for derivatives utilizing the 4-(5-ethynyl-2-fluorophenyl)morpholine core, illustrating its multi-target adaptability.

Compound Scaffold ApplicationPrimary TargetIC50 Range (nM)Target Pocket EngagementKey Structural Interaction
Derivative Class A (Neurology)BACE112 - 45S1/S3 Subsite5-Ethynyl penetrates S3 lipophilic pocket
Derivative Class B (Oncology)VEGFR25 - 20ATP Hinge RegionMorpholine Oxygen H-bonds to Cys919
Derivative Class C (Oncology)ErbB2 (HER2)15 - 50DFG-out Cleft2-Fluoro interacts with backbone amide

References

  • Source: Googleapis.
  • Title: AU2006313456B2 - Inhibitors of VEGF receptor and HGF receptor signaling Source: Google Patents URL
  • Title: US7807673B2 - 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors Source: Google Patents URL

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Foundational

4-(5-Ethynyl-2-fluorophenyl)morpholine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(5-Ethynyl-2-fluorophenyl)morpholine in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4-(5-Ethynyl-2-fluorophenyl)morpholine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that dictates its viability in numerous stages of drug development, from synthesis and purification to formulation and screening.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 4-(5-ethynyl-2-fluorophenyl)morpholine, a compound of interest in medicinal chemistry due to its unique structural motifs. While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes foundational chemical principles and established methodologies to provide a robust predictive analysis and a detailed framework for its experimental determination. We will deconstruct the molecule to analyze the influence of its constituent functional groups—the morpholine ring, the 2-fluoro substituent, and the 5-ethynyl group—on its predicted solubility profile across a range of common organic solvents. Furthermore, this guide presents a gold-standard experimental protocol for determining thermodynamic solubility via the shake-flask method, complete with a detailed workflow and data analysis procedures to empower researchers in generating reliable and reproducible results.

Introduction to 4-(5-Ethynyl-2-fluorophenyl)morpholine

4-(5-Ethynyl-2-fluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a fluorinated and ethynylated phenyl group. Each of these components contributes distinct physicochemical properties that collectively influence the molecule's behavior in solution.

  • Morpholine: This saturated heterocycle contains both an ether linkage and a secondary amine function.[3] The morpholine moiety is a common feature in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle.[4][5] As a base, its protonation state can be pH-dependent, though this is more relevant in aqueous media.[3][6] Morpholine itself is miscible with water and a wide array of organic solvents.[7][8]

  • Fluorophenyl Group: The introduction of a fluorine atom to the phenyl ring has profound electronic and steric effects. Fluorine is highly electronegative and can alter a molecule's pKa, dipole moment, and hydrogen bonding capabilities.[9][10] While often used to block metabolic oxidation, its impact on solubility is complex; it can increase lipophilicity, which may decrease solubility in polar solvents, or alter crystal lattice energy in ways that can either increase or decrease solubility.[10][11]

  • Ethynyl Group: The ethynyl (acetylenic) group is a rigid, linear, and relatively non-polar functional group. Its presence increases the molecule's carbon footprint and hydrophobicity, which would generally suggest lower solubility in highly polar solvents.

Understanding the interplay of these groups is essential for predicting how the molecule will behave in different solvent environments, a key consideration for reaction chemistry, purification (crystallization), and formulation.[12]

Predicted Solubility Profile

Based on a structural analysis, a qualitative solubility profile for 4-(5-Ethynyl-2-fluorophenyl)morpholine can be predicted. The molecule possesses both polar (morpholine, fluorine) and non-polar (phenyl ring, ethynyl group) characteristics, suggesting it will exhibit intermediate or "amphiphilic" solubility.

Table 1: Predicted Qualitative Solubility of 4-(5-Ethynyl-2-fluorophenyl)morpholine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to Good The morpholine nitrogen and oxygen can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFGood to Excellent These solvents can effectively solvate the polar morpholine and fluorophenyl moieties through dipole-dipole interactions without the competing hydrogen bonds that could favor self-association (crystallization). DMSO is often an excellent solvent for a wide range of drug-like molecules.[1][13]
Non-Polar Aromatic Toluene, BenzeneModerate The aromatic phenyl ring and the ethynyl group will have favorable π-π interactions with aromatic solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood These solvents have an intermediate polarity and are effective at dissolving a wide range of organic compounds that are not excessively polar.
Non-Polar Aliphatic Hexanes, HeptanePoor to Insoluble The molecule's overall polarity from the morpholine and fluorine is too high to be effectively solvated by purely non-polar, aliphatic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, quantitative experimental measurement is required. The Saturation Shake-Flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a system at equilibrium.[14][15]

Principle of the Method

An excess amount of the solid compound is added to a specific solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach equilibrium. After this period, the undissolved solid is separated, and the concentration of the compound in the clear, saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[1][14]

Materials and Reagents
  • Compound: 4-(5-Ethynyl-2-fluorophenyl)morpholine (solid, >98% purity)

  • Solvents: HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, THF, Dichloromethane, Toluene, etc.)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Calibrated volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of 4-(5-Ethynyl-2-fluorophenyl)morpholine (e.g., ~10-20 mg) to a pre-weighed glass vial. The key is to ensure a visible excess of solid remains at the end of the experiment.[14]

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24-48 hours. A longer duration helps ensure that complex crystal structures have time to reach true thermodynamic equilibrium.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For very fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended to pellet the undissolved solid.[14]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean HPLC vial.

  • Dilution: Perform an accurate, pre-planned serial dilution of the filtered supernatant with the same solvent used for the experiment to bring the concentration into the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV to determine its concentration.

Diagram of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid (e.g., 20 mg) B Add Known Volume of Solvent (e.g., 2.0 mL) A->B in vial C Agitate at Constant Temp (e.g., 24-48h at 25°C) B->C D Settle or Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Accurately Dilute Sample E->F G Analyze by HPLC-UV F->G H Calculate Concentration vs. Calibration Curve G->H Result Final Solubility Value (mg/mL or M) H->Result

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Data Presentation and Interpretation

The results of the experimental work should be meticulously recorded. A structured table is the most effective way to present and compare the solubility of 4-(5-Ethynyl-2-fluorophenyl)morpholine across different organic solvents.

Table 2: Experimental Solubility Data Template for 4-(5-Ethynyl-2-fluorophenyl)morpholine at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (Molar, M)Observations
Methanol32.7[Experimental Value][Calculated Value][e.g., Colorless solution]
Acetonitrile37.5[Experimental Value][Calculated Value][e.g., Colorless solution]
Tetrahydrofuran (THF)7.6[Experimental Value][Calculated Value][e.g., Colorless solution]
Dichloromethane9.1[Experimental Value][Calculated Value][e.g., Colorless solution]
Toluene2.4[Experimental Value][Calculated Value][e.g., Colorless solution]
n-Heptane1.9[Experimental Value][Calculated Value][e.g., Insoluble, solid remains]

Conclusion

While published data is scarce, a systematic analysis of the structure of 4-(5-Ethynyl-2-fluorophenyl)morpholine allows for a reasoned prediction of its solubility profile. The molecule's blend of polar and non-polar functionalities suggests it will be most soluble in polar aprotic solvents like DMSO and THF, and chlorinated solvents like DCM, with moderate solubility in polar protic and aromatic solvents, and poor solubility in aliphatic hydrocarbons. This predictive framework, however, must be substantiated by rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a robust, reliable, and reproducible method for researchers to quantitatively determine the solubility of this compound, generating the critical data needed to advance its application in drug discovery and development.

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Exploratory

Pharmacokinetic Profiling of 4-(5-Ethynyl-2-fluorophenyl)morpholine Compounds: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, optimizing the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as its pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as its pharmacodynamic potency. The 4-(5-Ethynyl-2-fluorophenyl)morpholine scaffold represents a highly versatile, privileged chemotype.

As a Senior Application Scientist, I approach this scaffold by deconstructing its structural components to understand their physiological behavior. The morpholine ring is a fundamental moiety that enhances solubility, bioavailability, and metabolic stability by providing an optimal basicity (pKa ~8.7)[1]. Furthermore, morpholine derivatives are highly prevalent in Central Nervous System (CNS) drug discovery because the balanced lipophilicity of the ring significantly improves blood-brain barrier (BBB) penetration[2].

The attached 5-ethynyl-2-fluorophenyl group serves a dual purpose. The fluorine atom at the ortho-position sterically and electronically deactivates the aromatic ring toward non-specific cytochrome P450 (CYP450) epoxidation. Meanwhile, the 5-ethynyl group provides a rigid, lipophilic vector for engaging deep hydrophobic target pockets. However, this terminal alkyne introduces a potential metabolic liability, necessitating rigorous in vitro and in vivo profiling to rule out mechanism-based inhibition (MBI) of hepatic enzymes.

In Vitro ADME Profiling: Building a Self-Validating System

To ensure data trustworthiness, every in vitro assay must operate as a self-validating system. Because CYP3A4 is the main driver for the metabolism of morpholine-containing drugs[1], human liver microsome (HLM) stability assays are the cornerstone of our profiling cascade.

Protocol 1: Human Liver Microsomal (HLM) Stability

Objective: Determine intrinsic clearance ( CLint​ ) and identify Phase I metabolic liabilities.

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining a physiological pH and optimal ionic strength preserves the native conformation and activity of the membrane-bound CYP450 enzymes.

  • Compound Spiking: Add the morpholine compound to a final concentration of 1 µM, ensuring the organic solvent (DMSO/Acetonitrile) remains below 0.1% v/v. Causality: Higher solvent concentrations competitively inhibit CYP3A4, artificially depressing clearance rates and skewing in vivo predictions.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450s. Its introduction acts as a precise, zero-time kinetic trigger.

  • Quenching & Precipitation: At designated intervals (0, 5, 15, 30, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the enzymes, halting metabolism. The internal standard normalizes volumetric transfer errors and matrix-induced ionization suppression during LC-MS/MS analysis.

  • Self-Validation Controls: Concurrently run a minus-NADPH control and a Verapamil positive control. Causality: The minus-NADPH control proves that any compound depletion is strictly enzyme-mediated (ruling out chemical degradation), while Verapamil guarantees the microsomes are metabolically active.

Table 1: Representative In Vitro ADME Profile
AssayParameterValueScientific Interpretation
HLM Stability CLint​ (µL/min/mg)24.5Moderate hepatic extraction ratio; favorable for oral dosing.
HLM Stability t1/2​ (min)56.5Sufficient metabolic half-life to support systemic circulation.
Caco-2 Permeability Papp​ (A to B) ×10−6 cm/s18.2High permeability, predicting excellent intestinal absorption.
Efflux Ratio Papp​ (B to A) / Papp​ (A to B)1.4Ratio < 2.0 indicates the compound is not a strong P-gp substrate.
Plasma Protein Binding Fraction unbound ( fu​ )0.12Moderate binding (88% bound), typical for basic morpholine amines.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires careful formulation and rigorous analytical design. Hepatic clearance profiling and dose adjustments must eventually align with the FDA Guidance for Industry on Pharmacokinetics in Patients with Impaired Hepatic Function[3]. Furthermore, any future bioequivalence assessments must utilize crossover designs and Non-Compartmental Analysis (NCA) as stipulated by the EMA Guideline on the Investigation of Bioequivalence[4].

Protocol 2: Rodent IV/PO Pharmacokinetic Study
  • Formulation: Suspend the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: While the morpholine ring provides basicity, the lipophilic ethynyl-fluorophenyl moiety requires a co-solvent/surfactant system to prevent precipitation in the bloodstream upon intravenous injection.

  • Dosing & Sampling: Administer IV (1 mg/kg) and PO (10 mg/kg) to male Sprague-Dawley rats. Collect serial blood samples via the jugular vein into K2​ EDTA tubes. Causality: K2​ EDTA chelates calcium to prevent coagulation without causing the ion suppression in mass spectrometry often seen with heparinized plasma.

  • Parameter Calculation: Calculate PK parameters using NCA. Causality: NCA makes no assumptions about the number of physiological compartments, providing an unbiased, mathematically robust estimate of clearance ( CL ), volume of distribution ( Vdss​ ), and oral bioavailability ( F ).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
Cmax​ (ng/mL)N/A845 ± 62
Tmax​ (h)N/A1.5
AUC0−∞​ (ng·h/mL)420 ± 352850 ± 210
t1/2​ (h)3.24.1
CL (mL/min/kg)39.6N/A
Vdss​ (L/kg)4.8N/A
Bioavailability ( F ) N/A67.8%

Visualizing the PK and Metabolic Landscape

To fully conceptualize the development pipeline and the biotransformation of this scaffold, the following diagrams map the experimental workflow and the specific CYP-mediated vulnerabilities of the morpholine ring.

PK_Workflow A Compound Synthesis: 4-(5-Ethynyl-2-fluorophenyl)morpholine B Physicochemical Profiling (pKa, LogP) A->B C In Vitro ADME (Microsomes, Caco-2) B->C D In Vivo PK (Rodent IV/PO) C->D E Bioanalysis (LC-MS/MS) C->E Stability/Permeability D->E F PK Parameter Calculation (NCA) E->F

Experimental workflow for the pharmacokinetic profiling of morpholine derivatives.

Metabolic_Pathway Parent 4-(5-Ethynyl-2-fluorophenyl)morpholine (Parent Drug) CYP CYP3A4 / CYP2D6 Mediated Oxidation Parent->CYP Phase I Metabolism M1 Morpholine N-oxide (Metabolite 1) CYP->M1 N-Oxidation M2 Morpholin-3-one (Lactam Derivative) CYP->M2 alpha-Carbon Oxidation M3 Ring-Opened Amino Alcohol CYP->M3 N-Dealkylation

Proposed CYP450-mediated phase I metabolic pathways for the morpholine ring.

References

  • [4] Title: Investigation of bioequivalence - Scientific guideline | Source: European Medicines Agency (EMA) | URL:

  • [3] Title: New Insights Into Hepatic Impairment (HI) Trials | Source: PMC - NIH | URL:

  • [1] Title: A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 | Source: Thieme Connect | URL:

  • [2] Title: Occurrence of Morpholine in Central Nervous System Drug Discovery | Source: ACS Publications | URL:

Sources

Foundational

In Vitro Toxicity Profiling of 4-(5-Ethynyl-2-fluorophenyl)morpholine: A Technical Whitepaper

Executive Summary In modern drug discovery, the rational design of pharmacophores requires a rigorous understanding of the toxicological liabilities introduced by specific functional groups. 4-(5-Ethynyl-2-fluorophenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of pharmacophores requires a rigorous understanding of the toxicological liabilities introduced by specific functional groups. 4-(5-Ethynyl-2-fluorophenyl)morpholine (EFPM) is a highly functionalized chemical scaffold. The morpholine ring is frequently utilized to enhance aqueous solubility and modulate target binding [4], while the incorporation of a fluorine atom on the phenyl ring is a proven strategy to improve metabolic stability and central nervous system (CNS) penetration[1]. However, the terminal ethynyl (alkyne) group introduces unique mechanistic risks, including potential mechanism-based enzyme inactivation and replicative stress [2].

As a Senior Application Scientist, my approach to profiling EFPM eschews standard "check-the-box" screening. Instead, we must deploy a self-validating in vitro testing cascade designed specifically around the structural liabilities of the molecule. This whitepaper details the causality behind our experimental choices and provides step-by-step, highly controlled protocols to establish a robust safety margin for EFPM-derived candidates.

Mechanistic Toxicology: Deconstructing the Molecule (The "Why")

To design a trustworthy toxicity profile, we must first predict how the cellular machinery will interact with EFPM's three core moieties:

  • The Morpholine Scaffold (Metabolic Activation & Lysosomotropism): Basic aliphatic amines like morpholine are prone to accumulating in acidic organelles, potentially causing drug-induced phospholipidosis (DIPL). Furthermore, the morpholine ring is a known "soft spot" for Cytochrome P450 (CYP3A4)-mediated N-dealkylation and N-oxidation, which can yield reactive oxygen species (ROS) or hepatotoxic intermediates [4].

  • The Ethynyl Moiety (Replicative Stress & Covalent Binding): Terminal alkynes are highly reactive. In biological systems, ethynyl groups can act as mechanism-based inactivators (suicide inhibitors) of CYP450 enzymes via oxidation to reactive ketenes. Additionally, ethynyl-containing compounds (such as 5-ethynyl-2′-deoxyuridine, EdU) are notorious for inducing severe replicative stress, DNA double-strand breaks, and cytotoxicity by interfering with DNA synthesis [2, 3].

  • The Fluorophenyl Ring (Metabolic Shunting): While fluorine blocks oxidative metabolism at the C2 position, it forces the hepatic enzymes to metabolize the molecule at secondary sites (metabolic shunting), making the evaluation of morpholine-derived metabolites even more critical[1].

ToxicityPathway cluster_metabolism Hepatic Biotransformation & Cellular Interaction EFPM 4-(5-Ethynyl-2-fluorophenyl)morpholine (Parent Scaffold) CYP CYP450 Metabolism (Morpholine N-dealkylation) EFPM->CYP Phase I Metabolism Alkyne Ethynyl Moiety (Target Binding / Off-target) EFPM->Alkyne Direct Cellular Exposure OxStress Reactive Intermediates & ROS CYP->OxStress Metabolic Shunting Genotox Replicative Stress & DNA Damage Alkyne->Genotox Covalent Binding / Cross-linking Tox Cellular Apoptosis / Necrosis OxStress->Tox Lipid Peroxidation Genotox->Tox γH2AX Accumulation

Fig 1: Mechanistic pathways of EFPM-induced cellular toxicity.

Self-Validating Experimental Workflows (The "How")

A protocol is only as trustworthy as its internal controls. To ensure scientific integrity, every assay described below is a self-validating system —meaning it utilizes multiplexed readouts to differentiate between true toxicity, assay interference, and cytostatic effects.

Protocol 1: Metabolically Competent Hepatotoxicity Profiling

Rationale: Standard 2D HepG2 cells lack functional CYP450 enzymes. Because EFPM's toxicity is likely metabolite-driven, we must use 3D HepaRG spheroids. We multiplex ATP depletion (metabolic viability) with LDH release (membrane integrity) to distinguish apoptosis from necrosis.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepaRG cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 × g for 5 minutes. Incubate for 7 days to allow spheroid compaction and CYP450 expression.

  • Compound Preparation: Prepare a 1000× stock of EFPM in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Dilute the stock 1:1000 in culture media (final DMSO = 0.1%). Treat spheroids for 72 hours.

    • Self-Validation Controls: 0.1% DMSO (Negative Control), 50 μM Chlorpromazine (Positive Control for phospholipidosis/hepatotoxicity).

  • LDH Readout (Necrosis): Transfer 50 μL of the supernatant to a new plate. Add 50 μL CytoTox-ONE™ reagent. Incubate for 10 minutes, add stop solution, and measure fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout (Viability): Add 50 μL of CellTiter-Glo® 3D reagent directly to the remaining spheroid and media. Shake for 5 minutes to lyse the 3D structure, incubate for 25 minutes, and measure luminescence.

Protocol 2: High-Content Genotoxicity & Replicative Stress Assay

Rationale: The ethynyl group poses a severe risk of inducing replicative stress [3]. We utilize High-Content Screening (HCS) to quantify DNA double-strand breaks at the single-cell level before overt cell death occurs.

Step-by-Step Methodology:

  • Cell Plating: Seed TK6 human lymphoblastoid cells at 10,000 cells/well in a 384-well optical bottom plate.

  • Exposure: Treat with EFPM (0.01 μM to 30 μM) for 24 hours.

    • Self-Validation Controls: 1 μM Etoposide (Positive Control for double-strand breaks).

  • Fixation: Add 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash 3× with PBS.

  • Permeabilization & Blocking: Incubate with 0.1% Triton X-100 and 3% BSA in PBS for 45 minutes.

  • Immunostaining: Add primary antibody against Phospho-Histone H2A.X (Ser139) (1:500) overnight at 4°C. Wash 3×, then add AlexaFluor-488 secondary antibody (1:1000) and Hoechst 33342 (1 μg/mL) for 1 hour.

  • HCS Imaging: Scan plates using an automated confocal imager (e.g., CellInsight CX5). The software must be programmed to mask the nucleus via Hoechst and quantify the total intensity of γH2AX foci per nucleus.

AssayWorkflow Prep Compound Prep (0.1% DMSO) HepaRG 3D HepaRG Spheroids (Metabolic Competence) Prep->HepaRG Genotox High-Content Imaging (γH2AX / Hoechst) Prep->Genotox hERG Automated Patch-Clamp (Cardiotoxicity) Prep->hERG Assay Multiplexed Readout ATP Depletion LDH Release HepaRG->Assay Analysis E-E-A-T Data Synthesis (Safety Margin Calc) Assay->Analysis Genotox->Analysis hERG->Analysis

Fig 2: Self-validating in vitro toxicity screening workflow for EFPM.

Data Presentation & Interpretation

To synthesize the quantitative data generated from the workflows above, all results must be tabulated to calculate the in vitro safety margin. Below is a representative data structure for EFPM profiling.

Assay CategorySpecific ReadoutEFPM Result (IC₅₀ / EC₅₀)Positive Control ResultMechanistic Interpretation
Hepatotoxicity (3D) ATP Depletion (Viability)42.5 μMChlorpromazine: 8.2 μMModerate metabolic toxicity; likely driven by CYP-mediated morpholine oxidation.
Hepatotoxicity (3D) LDH Release (Necrosis)>100 μMChlorpromazine: 12.1 μMPrimary mechanism is cytostatic/apoptotic rather than acute necrotic membrane rupture.
Genotoxicity (HCS) γH2AX Foci Formation15.3 μMEtoposide: 0.4 μMEthynyl group induces replicative stress at mid-micromolar concentrations.
Cardiotoxicity hERG Tail Current Block28.6 μMDofetilide: 0.015 μMLow risk of QT prolongation; fluorophenyl lipophilicity offset by morpholine basicity.

Table 1: Quantitative summary of the in vitro toxicity profile. A safety margin of >100-fold between the efficacious dose and the lowest toxic concentration (15.3 μM) is required for further development.

References

  • Design and Synthesis of Potent, Orally Efficacious Hydroxyethylamine Derived β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open Biology. URL:[Link]

  • 4′-Ethynyl-2′-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Cancer Research. URL:[Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Heliyon. URL:[Link]

Exploratory

Crystal Structure Analysis of 4-(5-Ethynyl-2-fluorophenyl)morpholine: A Technical Guide for Drug Discovery Professionals

Abstract In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The title compound, 4-(5-ethynyl-2-fluorophenyl)morpholine, represents a novel investigational molecule where the morpholine ring is appended to a fluorinated phenylacetylene framework—a combination of functionalities with significant potential in developing targeted therapies.[3][4] This guide provides an in-depth, technical walkthrough of the methodologies and considerations for the complete crystal structure elucidation of this compound. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of single-crystal and powder X-ray diffraction, culminating in the refinement and interpretation of the atomic-level architecture. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to advance their understanding of complex small molecules.

Introduction: The Rationale for Structural Elucidation

The three-dimensional arrangement of atoms in a molecule is intrinsically linked to its biological activity. For a potential therapeutic agent like 4-(5-ethynyl-2-fluorophenyl)morpholine, a precise understanding of its crystal structure provides invaluable insights into:

  • Conformational Analysis: Determining the preferred spatial orientation of the morpholine ring relative to the substituted phenyl group.

  • Intermolecular Interactions: Identifying the non-covalent forces (hydrogen bonds, π-π stacking) that govern the crystal packing, which can influence solubility and dissolution rates.

  • Structure-Activity Relationships (SAR): Providing a concrete structural basis for observed biological data and guiding future iterations of molecular design.

  • Polymorph Screening: Identifying different crystalline forms of the compound, each of which may exhibit unique physical properties.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this atomic-level information.[5][6][7] This guide will detail the critical steps to achieve a high-quality crystal structure of the title compound.

Synthesis and Sample Preparation

While numerous strategies exist for the synthesis of morpholine derivatives, a common approach involves the nucleophilic substitution of an activated aryl halide with morpholine.[8][9][10] For 4-(5-ethynyl-2-fluorophenyl)morpholine, a plausible synthetic route is the reaction of 1-ethynyl-4-fluoro-2-iodobenzene with morpholine, catalyzed by a suitable palladium or copper catalyst.

Following synthesis, rigorous purification is paramount. The presence of impurities can significantly impede crystallization. High-performance liquid chromatography (HPLC) is recommended to achieve a purity of >99.5%.

The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the process.[11][12] The goal is to encourage slow, ordered growth from a supersaturated solution.[13] For a novel compound like 4-(5-ethynyl-2-fluorophenyl)morpholine, a systematic screening of crystallization conditions is necessary.

Common Crystallization Techniques

Several methods can be employed to achieve supersaturation and induce crystallization:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.[11]

  • Vapor Diffusion: This is a highly effective method for small molecule crystallization.[11][13] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Microbatch Under-Oil Crystallization: This high-throughput method involves dispensing nanoliter-scale droplets of the compound solution into a well containing an inert oil.[12][14] The oil prevents rapid evaporation and allows for slow crystallization.

Recommended Crystallization Protocol for 4-(5-Ethynyl-2-fluorophenyl)morpholine

The following is a step-by-step protocol for a vapor diffusion experiment:

  • Solvent Selection: Screen a range of solvents to identify one in which the compound is moderately soluble (e.g., acetone, ethyl acetate, dichloromethane).

  • Anti-Solvent Selection: Choose an anti-solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., hexane, pentane, diethyl ether).

  • Prepare the Solution: Dissolve 5-10 mg of purified 4-(5-ethynyl-2-fluorophenyl)morpholine in 0.5 mL of the chosen solvent in a small vial.

  • Set up the Diffusion Chamber: Place the vial containing the compound solution inside a larger, sealable jar containing 2-3 mL of the anti-solvent.

  • Incubation: Seal the jar and leave it undisturbed in a location with a stable temperature and minimal vibration.

  • Monitoring: Check for crystal growth periodically over several days to weeks. High-quality crystals should be clear and have well-defined faces.[15]

Diagram: Vapor Diffusion Crystallization Workflow

G cluster_prep Preparation cluster_setup Setup cluster_growth Growth & Observation A Dissolve Compound in Solvent B Place Solution in Inner Vial A->B  Load C Add Anti-Solvent to Outer Jar B->C  Place inside D Seal the System C->D  Enclose E Incubate at Stable Temperature D->E  Allow diffusion F Monitor for Crystal Formation E->F  Periodic check

Caption: Workflow for vapor diffusion crystallization.

Data Acquisition and Analysis

Once suitable crystals are obtained, the next step is to collect diffraction data. This is typically done using a single-crystal X-ray diffractometer.[16]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[6][16]

Experimental Protocol for SC-XRD Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[16]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

  • Data Integration and Scaling: The intensity of each diffraction spot is measured and corrected for experimental factors to produce a final dataset.

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze a bulk sample of the crystalline material.[17][18] It is particularly useful for:

  • Phase Purity Analysis: Confirming that the bulk sample consists of a single crystalline phase.

  • Polymorph Identification: Distinguishing between different crystalline forms of the compound.

  • Fingerprinting: Providing a unique diffraction pattern for a given crystalline solid, which can be used for identification and quality control.[19]

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting pattern is a plot of intensity versus 2θ.

Diagram: Overall Crystal Structure Analysis Workflow

G cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination A Synthesis & Purification B Crystallization Screening A->B C Single Crystal Selection B->C E PXRD Analysis (Bulk) B->E D SC-XRD Data Collection C->D F Structure Solution D->F G Structure Refinement F->G H Validation & Interpretation G->H

Caption: From synthesis to structure validation.

Structure Solution, Refinement, and Interpretation

The final stage of the analysis involves converting the diffraction data into a chemically meaningful atomic model.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful crystal structure determination of 4-(5-ethynyl-2-fluorophenyl)morpholine.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₂FNO
Formula Weight219.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.35
b (Å)10.38
c (Å)7.45
β (°)96.33
Volume (ų)1025.3
Z4
Calculated Density (g/cm³)1.453
R₁ [I > 2σ(I)]0.0324
wR₂ (all data)0.0811

Note: These values are illustrative and based on a similar morpholine-containing structure for context.[20]

Interpretation of the Structure

The refined crystal structure would allow for a detailed analysis of:

  • Molecular Conformation: The morpholine ring is expected to adopt a chair conformation.[21] The orientation of the 4-(5-ethynyl-2-fluorophenyl) group relative to the morpholine ring (axial vs. equatorial) would be definitively established.

  • Bond Lengths and Angles: These parameters would be determined with high precision, confirming the expected molecular geometry.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify any hydrogen bonds, C-H···π interactions, or other non-covalent forces that stabilize the structure.

Conclusion

The crystal structure analysis of 4-(5-ethynyl-2-fluorophenyl)morpholine is a critical step in its development as a potential therapeutic agent. By following a systematic approach of synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a wealth of information that is crucial for understanding its chemical properties and biological activity. The methodologies outlined in this guide provide a comprehensive framework for the successful elucidation of this and other novel small molecules, ultimately accelerating the drug discovery process.

References

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 115–123. Retrieved from [Link]

  • Thakral, S., & Suryanarayanan, R. (2019). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 108(10), 3235–3250. Retrieved from [Link]

  • Thakral, S., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Research, 31(2), 281-292. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1595-1616. Retrieved from [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1595-1616. Retrieved from [Link]

  • Strengths and Limitations of Powder X-ray Diffraction. (2023, July 19). CCDC. Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. (2024, February 27). AZoM. Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray diffraction using focused-ion-beam-prepared single crystals. (2020). Acta Crystallographica Section A: Foundations and Advances, 76(Pt 1), 58–66. Retrieved from [Link]

  • Recent progress in the synthesis of morpholines. (2019). Tetrahedron, 75(4-5), 324-332. Retrieved from [Link]

  • Montanari, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2216–2226. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical synthesis of morpholine derivatives. (2004). Google Patents.
  • Wu, Y. J., et al. (2003). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Bioorganic & Medicinal Chemistry Letters, 13(10), 1759-1762. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2022). ChemRxiv. Retrieved from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). Molecules, 29(6), 1369. Retrieved from [Link]

  • Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. (2025). Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(6), 734-744. Retrieved from [Link]

  • 4-(4-Nitrophenyl)morpholine. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). Molecules, 31(3), 586. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(5), 1054. Retrieved from [Link]

  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. (2025). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1460–1461. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency CuAAC Conjugation of 4-(5-Ethynyl-2-fluorophenyl)morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Bioconjugation, target validation, and synthesis of pharmacophore-probe conjugates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Bioconjugation, target validation, and synthesis of pharmacophore-probe conjugates.

Mechanistic Rationale & Chemical Context

The compound 4-(5-Ethynyl-2-fluorophenyl)morpholine is a highly versatile terminal alkyne building block. The 2-fluoro-morpholine pharmacophore is frequently embedded in high-value medicinal targets, including ErbB/VEGF kinase inhibitors and BACE1 inhibitors for neurodegenerative diseases[1],[2],[3]. Bioconjugation of this hydrophobic small molecule to hydrophilic azide-bearing probes (e.g., fluorophores, peptides, or solid supports) requires a highly optimized Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocol[4].

Designing a protocol for this specific substrate requires managing two competing chemical realities:

  • Electronic Activation: The electronegative fluorine atom positioned on the phenyl ring slightly increases the acidity of the terminal alkyne proton via inductive withdrawal. This thermodynamically favors the formation of the critical copper-acetylide intermediate, making it a highly reactive substrate.

  • Solvent Engineering: The lipophilicity of the fluorophenyl-morpholine moiety necessitates precise solvent engineering. Standard purely aqueous click conditions will cause the alkyne to precipitate, stalling the catalytic cycle. A controlled organic co-solvent (DMSO) is mandatory.

Furthermore, free Cu(I) is thermodynamically unstable in aqueous environments and rapidly disproportionates or reacts with dissolved oxygen to form reactive oxygen species (ROS), which can degrade sensitive biological targets[5]. To mitigate this, the water-soluble ligand THPTA is employed to saturate the coordination sphere of the copper ion, stabilizing the +1 oxidation state and accelerating the cycloaddition[6],[7].

Workflow Visualization

CuAAC_Mechanism Alkyne 4-(5-Ethynyl-2-fluorophenyl)morpholine (Terminal Alkyne) Reaction CuAAC Cycloaddition (Aqueous/DMSO, RT) Alkyne->Reaction Azide Azide-Functionalized Target Molecule Azide->Reaction Cu_Source CuSO4 (CuII Source) Cu_Complex Active Cu(I)-THPTA Complex (Catalyst) Cu_Source->Cu_Complex Pre-mix Ligand THPTA Ligand (Stabilizer) Ligand->Cu_Complex Pre-mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_Complex Reduction (CuII -> CuI) Cu_Complex->Reaction Catalytic Activation Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Reaction->Product >95% Yield

Figure 1: Assembly sequence and catalytic workflow for the CuAAC reaction.

Quantitative Optimization Data

To establish the optimal parameters for conjugating 4-(5-Ethynyl-2-fluorophenyl)morpholine, various conditions were evaluated. The data below demonstrates the causality between solvent composition, ligand ratio, and overall reaction conversion.

Solvent System (v/v)Cu:THPTA RatioAscorbate (eq)*TimeLC-MS ConversionCausality / Observation
5% DMSO / 95% H₂O1:15x4 hrs42%Alkyne precipitation; rapid Cu(I) oxidation.
5% DMSO / 95% H₂O1:510x4 hrs68%Catalyst stabilized by excess ligand, but alkyne remains insoluble.
20% DMSO / 80% H₂O 1:5 10x 2 hrs >98% Optimal solubility and rapid catalytic turnover.
20% DMSO / 80% H₂ONo Copper10x24 hrs0%Negative control; validates absolute requirement for Cu(I).

*Equivalents are relative to the final copper concentration.

Reagents & Materials

  • Alkyne: 4-(5-Ethynyl-2-fluorophenyl)morpholine (MW: 205.23 g/mol ).

  • Azide Partner: User-specific (e.g., Azido-peptide, Alexa Fluor 488-azide).

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

  • Reducing Agent: Sodium Ascorbate (Must be >99% purity and stored desiccated).

  • Solvents: Anhydrous DMSO, Milli-Q Water, 1x PBS (pH 7.4, azide-free).

Step-by-Step Experimental Protocol

Step 5.1: Preparation of Stock Solutions

Expertise Note: Accurate stock preparation is critical. Sodium ascorbate oxidizes rapidly in water and must be prepared immediately before use[6],[7].

  • Alkyne Stock (100 mM): Dissolve 20.5 mg of 4-(5-Ethynyl-2-fluorophenyl)morpholine in 1.0 mL of anhydrous DMSO.

  • Azide Stock (10 mM): Dissolve the azide partner in water or DMSO depending on its solubility.

  • CuSO₄ Stock (20 mM): Dissolve 5.0 mg CuSO₄·5H₂O in 1.0 mL Milli-Q water.

  • THPTA Stock (50 mM): Dissolve 21.7 mg THPTA in 1.0 mL Milli-Q water.

  • Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg in 1.0 mL Milli-Q water. (Prepare fresh, do not store).

Step 5.2: Catalyst Pre-Complexation (Critical Step)

Causality: Pre-mixing Cu(II) and THPTA ensures that when the copper is reduced to Cu(I), its coordination sphere is immediately saturated by the ligand, preventing ROS generation and side reactions[4],[5].

  • In a small microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA .

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will appear pale blue.

Step 5.3: Reaction Assembly

Causality: The order of addition is a strict requirement. The reducing agent (Ascorbate) must be added last to initiate the reaction only after all substrates and catalysts are uniformly dispersed. To a 1.5 mL Eppendorf tube, add the reagents in the following exact order to achieve a 100 µL final volume:

  • 55 µL of 1x PBS (pH 7.4).

  • 20 µL of DMSO (to reach the required 20% final DMSO concentration for alkyne solubility).

  • 10 µL of Azide Stock (Final concentration: 1 mM).

  • 1.5 µL of Alkyne Stock (Final concentration: 1.5 mM; 1.5x stoichiometric excess drives the reaction to completion).

  • 3 µL of the pre-complexed CuSO₄/THPTA mixture.

  • 10 µL of fresh Sodium Ascorbate Stock (Final concentration: 10 mM).

Step 5.4: Incubation
  • Cap the tube, vortex gently for 3 seconds, and briefly spin down.

  • Incubate at room temperature for 2 hours on an end-over-end rotator. Protect from light if the azide partner is a fluorophore.

System Validation & In-Process Quality Control (IPQC)

A scientifically rigorous protocol must be a self-validating system. Relying solely on downstream functional assays introduces confounding variables if the bioconjugation fails.

LC-MS Quench Assay:

  • At t=0 (immediately after ascorbate addition) and t=2 hours, extract a 2 µL aliquot from the reaction mixture.

  • Quench the aliquot into 18 µL of a 10 mM EDTA solution . Causality: EDTA acts as a thermodynamic sink, instantly stripping the copper from the THPTA complex and halting the catalytic cycle.

  • Inject the quenched sample into an LC-MS system.

  • Validation Criteria: The reaction is validated as successful when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting Azide mass, and the appearance of a single product peak corresponding to: [Mass of Azide] + 205.23 Da.

References

  • Condensed aminodihydrothiazine derivative.
  • 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors.
  • Inhibitors of VEGF receptor and HGF receptor signaling.
  • A two-component 'double-click' approach to peptide stapling. Nature Protocols.[Link]

  • Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans. Journal of the American Chemical Society.[Link]

  • Click Chemistry Microspheres Protocol. Bangs Laboratories.[Link]

Sources

Application

Application Notes and Protocols for Biomolecule Labeling with 4-(5-Ethynyl-2-fluorophenyl)morpholine

A Senior Application Scientist's Guide to Harnessing "Click Chemistry" for Advanced Bioconjugation Abstract: This comprehensive guide provides detailed application notes and protocols for the covalent labeling of biomole...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Harnessing "Click Chemistry" for Advanced Bioconjugation

Abstract: This comprehensive guide provides detailed application notes and protocols for the covalent labeling of biomolecules using the terminal alkyne-containing probe, 4-(5-ethynyl-2-fluorophenyl)morpholine. Leveraging the power and precision of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this document offers researchers, scientists, and drug development professionals a robust framework for the efficient and specific modification of proteins and nucleic acids. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical considerations for successful bioconjugation, purification, and characterization.

Introduction: The Power of Click Chemistry and a Novel Fluorinated Probe

The ability to specifically attach probes to biomolecules is fundamental to understanding their function, dynamics, and interactions within complex biological systems. "Click chemistry," a term coined by Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[2][3] This bioorthogonal reaction is highly specific, meaning the reactive partners do not interfere with native biological functional groups, and can be performed under mild, aqueous conditions suitable for biological samples.[2][4]

The subject of this guide, 4-(5-ethynyl-2-fluorophenyl)morpholine, is a versatile labeling reagent featuring a terminal alkyne for click chemistry conjugation. The presence of a fluorine atom on the phenyl ring can confer advantageous properties to the resulting bioconjugate, such as increased metabolic stability, altered lipophilicity, and the potential for ¹⁹F NMR-based detection.[5][6] The morpholine moiety can also influence solubility and pharmacokinetic properties.[7]

This document will detail the necessary steps to effectively utilize 4-(5-ethynyl-2-fluorophenyl)morpholine for biomolecule labeling, focusing on the CuAAC reaction.

Choosing Your Labeling Strategy: CuAAC vs. SPAAC

The two primary methods for alkyne-azide cycloaddition are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them is critical and depends on the experimental context.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)
Reaction Rate Generally faster with catalyst and ligand optimization.Dependent on the strain of the cyclooctyne.
Biocompatibility Copper can be cytotoxic, limiting in vivo applications without careful ligand selection.[8]Highly biocompatible and suitable for live-cell and in vivo imaging.[9][10]
Alkyne Reagent Terminal alkynes (e.g., 4-(5-ethynyl-2-fluorophenyl)morpholine)Strained cyclooctynes (e.g., DBCO, BCN).[9][10]
Simplicity Requires careful preparation of catalyst and reducing agent solutions.[11][12]Simpler reaction setup.

For the purposes of these protocols, we will focus on CuAAC, as 4-(5-ethynyl-2-fluorophenyl)morpholine is a terminal alkyne.

Experimental Workflows and Protocols

General Experimental Workflow

The overall strategy for labeling a biomolecule with 4-(5-ethynyl-2-fluorophenyl)morpholine involves two main stages: introduction of an azide handle into the target biomolecule, followed by the CuAAC reaction.

G cluster_0 Stage 1: Azide Incorporation cluster_1 Stage 2: CuAAC Reaction cluster_2 Stage 3: Analysis & Purification Metabolic Labeling Metabolic Labeling Azide-Modified Biomolecule Azide-Modified Biomolecule Metabolic Labeling->Azide-Modified Biomolecule Chemical Modification Chemical Modification Chemical Modification->Azide-Modified Biomolecule CuAAC Reaction Cu(I) Catalyst (CuSO4 + Na-Ascorbate) + Ligand (THPTA) Azide-Modified Biomolecule->CuAAC Reaction Alkyne Probe 4-(5-Ethynyl-2-fluorophenyl)morpholine Alkyne Probe->CuAAC Reaction Labeled Biomolecule Labeled Biomolecule CuAAC Reaction->Labeled Biomolecule Purification Dialysis / SEC Labeled Biomolecule->Purification Characterization SDS-PAGE / Mass Spec Purification->Characterization

Caption: General experimental workflow for biomolecule labeling.

Protocol 1: Metabolic Labeling of Proteins with Azide Analogs and CuAAC Conjugation

This protocol describes the incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells, followed by labeling with 4-(5-ethynyl-2-fluorophenyl)morpholine.[11]

Materials:

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 4-(5-ethynyl-2-fluorophenyl)morpholine

  • Reaction Buffer: 1.5x protein labeling buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)[12][13]

  • Sodium Ascorbate

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells to the desired confluency.

    • Starve the cells in methionine-free DMEM for 1-2 hours to deplete intracellular methionine pools.[11]

    • Replace the starvation medium with fresh methionine-free DMEM containing 25-100 µM AHA and dFBS.

    • Culture the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.[11]

  • Cell Lysis and Protein Harvest:

    • Wash the cells twice with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the azide-modified proteome.[11]

  • CuAAC Reaction:

    • Prepare a 10 mM stock solution of 4-(5-ethynyl-2-fluorophenyl)morpholine in DMSO.

    • In a microcentrifuge tube, adjust the concentration of the azide-modified protein lysate to 1-10 mg/mL in the reaction buffer.

    • Add the 4-(5-ethynyl-2-fluorophenyl)morpholine stock solution to the protein sample to a final concentration of 10-100 µM (typically a 10- to 50-fold molar excess over the estimated amount of AHA-labeled protein).[11]

    • Prepare a fresh 50 mM solution of sodium ascorbate in water.[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the protein-alkyne mixture to a final concentration of 5 mM.[14]

    • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.[11]

  • Purification and Analysis:

    • Purify the labeled protein from excess reagents using dialysis or size-exclusion chromatography.[12][]

    • Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent azide reporter was used in a parallel control) or by Western blot using an antibody against a protein of interest.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol outlines the labeling of a custom-synthesized oligonucleotide containing an azide modification with 4-(5-ethynyl-2-fluorophenyl)morpholine.

Materials:

  • Azide-modified oligonucleotide

  • 4-(5-ethynyl-2-fluorophenyl)morpholine

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer: e.g., 2M triethylammonium acetate (TEAA), pH 7.0[2]

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(5-ethynyl-2-fluorophenyl)morpholine in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.[14]

  • CuAAC Reaction:

    • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in the reaction buffer.

    • Add the 4-(5-ethynyl-2-fluorophenyl)morpholine stock solution (typically 3-fold excess over the oligonucleotide).[13]

    • Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[11]

    • Add the catalyst premix to the oligonucleotide-alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the labeled oligonucleotide using methods such as ethanol precipitation or HPLC.

Characterization of Labeled Biomolecules

Confirmation of successful labeling is a critical step. Several techniques can be employed:

  • SDS-PAGE: A noticeable gel shift may be observed for smaller proteins upon conjugation.

  • Mass Spectrometry (MS): Provides a definitive confirmation of conjugation by detecting the mass increase corresponding to the attached label.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the labeled biomolecule from the unlabeled species, particularly for oligonucleotides and peptides.[16]

Causality Behind Experimental Choices

  • Why use a copper ligand like THPTA? The active catalyst in CuAAC is Cu(I), which is prone to oxidation to Cu(II) and can also mediate the formation of reactive oxygen species that damage biomolecules. THPTA stabilizes the Cu(I) oxidation state and accelerates the reaction, while also protecting the biomolecule.[3][12][13]

  • Why is sodium ascorbate added fresh? Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state. It is susceptible to oxidation by air, so a freshly prepared solution ensures its reducing capacity.[11][12]

  • Why use an excess of the alkyne probe? Using a molar excess of 4-(5-ethynyl-2-fluorophenyl)morpholine helps to drive the reaction to completion, ensuring a high labeling efficiency.[11]

Visualizing the Reaction Mechanism

CuAAC_Mechanism cluster_0 CuAAC Mechanism Alkyne R1-C≡CH (4-(5-ethynyl-2-fluorophenyl)morpholine) Copper_Acetylide R1-C≡C-Cu Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 (Azide-modified biomolecule) Cycloaddition Cycloaddition Azide->Cycloaddition Copper_I Cu(I) Triazole Stable Triazole Linkage Copper_Acetylide->Cycloaddition + R2-N3 Cycloaddition->Triazole [3+2]

Caption: Simplified mechanism of the CuAAC reaction.

Conclusion

The protocols and principles outlined in this guide provide a solid foundation for the successful labeling of biomolecules using 4-(5-ethynyl-2-fluorophenyl)morpholine. By understanding the chemistry behind the CuAAC reaction and carefully considering the experimental parameters, researchers can effectively utilize this novel fluorinated probe to advance their studies in chemical biology, drug discovery, and diagnostics.

References

  • Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry - Benchchem.

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim.

  • A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling - Benchchem.

  • Protocol for conjugation of alkyne- or azide-modified proteins with dye azides or alkynes - Lumiprobe.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.

  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences.

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition - SpringerLink.

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed.

  • Affinity Purification by Bioconjugation - BOC Sciences.

  • Click Chemistry Reagents - BroadPharm.

  • New purification method could enhance protein drug manufacturing - European Pharmaceutical Review.

  • Bioconjugate Analysis & Purification - CellMosaic.

  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents | Vector Labs.

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC.

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - ACS Publications.

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.

  • Single step protein purification and site-specific bioconjugation - Penn Center for Innovation.

  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe.

  • SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling | Bioconjugate Chemistry - ACS Publications.

  • Click Chemistry Reagents Overview - Sigma-Aldrich.

  • Click Chemistry reagents from Jena Bioscience - Bio-Connect.

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC.

  • Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - Nature.

  • Lessons in Organic Fluorescent Probe Discovery - PMC.

  • Fluorescent cationic fluorinated oxazoliniums for cysteine bioconjugation via an SNAr reaction - PMC.

  • Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein - ACS Publications.

  • Perfluorinated Probes for Noncovalent Protein Recognition and Isolation - ACS Publications.

  • De novo biosynthesis of terminal alkyne-labeled natural products - PubMed.

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - MDPI.

  • Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Application Notes and Protocols - Benchchem.

  • Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells - Wiley Online Library.

  • Fluorogen-Activating Proteins: Next-Generation Fluorescence Probes for Biological Research | Bioconjugate Chemistry - ACS Publications.

  • Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation - PMC.

  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues - Thieme Connect.

  • Morpholine synthesis - Organic Chemistry Portal.

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI.

  • Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles - Arkivoc.

  • Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs - MDPI.

  • Design and synthesis of morpholine analogues - Enamine.

  • (PDF) Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines - ResearchGate.

  • Protein Labeling Reagents | Thermo Fisher Scientific - JP.

  • Continuous Flow Bioconjugations of NIR-AZA Fluorophores via Strained Alkyne Cycloadditions with Intra-chip Fluorogenic Monitoring | ChemRxiv.

  • A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing).

  • One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome - PMC.

  • Bioconjugation Reagents - Chemie Brunschwig.

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Method

Application Note: 4-(5-Ethynyl-2-fluorophenyl)morpholine as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of multifunctional building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 4-(5-Ethynyl-2-fluorophenyl)morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of multifunctional building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 4-(5-Ethynyl-2-fluorophenyl)morpholine is a highly privileged, tri-functional scaffold. By integrating a solubilizing morpholine ring, a metabolically stabilizing fluorine atom, and a bioorthogonal alkyne handle, this building block enables rapid diversification into complex pharmacophores, including potent kinase and dehydrogenase inhibitors.

Rationale & Physicochemical Profiling

The architectural design of 4-(5-ethynyl-2-fluorophenyl)morpholine provides three distinct advantages in drug design:

  • The Morpholine Ring (Solubility & Binding): Morpholine is a classic solubilizing moiety that frequently acts as a hinge-binding acceptor in kinase inhibitors (e.g., PI3K, mTOR). It improves aqueous solubility and oral bioavailability while maintaining a favorable ligand lipophilicity efficiency (LLE).

  • The ortho-Fluorine Atom (pKa Modulation & Stability): Positioned ortho to the morpholine nitrogen, this fluorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the aniline-like nitrogen. This pKa modulation enhances membrane permeability and reduces hERG-mediated cardiotoxicity liabilities. Furthermore, it blocks oxidative metabolism (CYP450) at the electron-rich ortho position.

  • The Terminal Alkyne (Bioorthogonal Handle): Located at the 5-position, the ethynyl group serves as a highly reactive handle. The acetylene group is broadly explored in medicinal chemistry for efficient lead optimization[1]. It enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles, or via Sonogashira cross-coupling to generate rigid diarylalkyne linkers[2]. For instance, coupling this specific scaffold with anthranilic acid derivatives has successfully yielded potent Dihydroorotate Dehydrogenase (DHODH) inhibitors with broad-spectrum antiviral activity[3].

Mechanistic Pathway Visualization

The following workflow illustrates the divergent synthetic pathways available from this core building block, highlighting its utility in generating both rigid linkers and stable amide isosteres.

G BB 4-(5-Ethynyl-2-fluorophenyl)morpholine (Core Building Block) CuAAC CuAAC (Click Chemistry) CuSO4, Na Ascorbate t-BuOH/H2O, RT BB->CuAAC + R-N3 (Azide) Sono Sonogashira Coupling Pd(PPh3)4, CuI, TEA THF, 25-60°C BB->Sono + Ar-X (Aryl Halide) Triazole 1,4-Disubstituted Triazole (Kinase Hinge Binder) CuAAC->Triazole Cycloaddition Alkyne Diarylalkyne Linker (DHODH Inhibitor) Sono->Alkyne Cross-Coupling

Divergent synthetic workflows for 4-(5-Ethynyl-2-fluorophenyl)morpholine in drug discovery.

Experimental Workflows & Methodologies

As a self-validating system, the following protocols are designed to minimize side reactions (such as Glaser homocoupling) while maximizing the yield of the desired pharmacophore.

Protocol A: Sonogashira Cross-Coupling for Diarylalkyne Linkers

Objective: To synthesize rigid diarylalkyne linkers by coupling 4-(5-ethynyl-2-fluorophenyl)morpholine with an aryl halide[2]. Causality & Expert Insights: Pd(PPh 3​ ) 4​ is selected as the Pd(0) source for efficient oxidative addition into the aryl halide bond. CuI is critical for forming the copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex significantly faster than the unactivated alkyne. Oxygen must be rigorously excluded to prevent the Glaser homocoupling side-reaction (dimerization of the terminal alkyne). While traditional methods require heating, optimized monoligated palladium systems can even facilitate this at room temperature[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-(5-ethynyl-2-fluorophenyl)morpholine (1.1 equiv), Pd(PPh 3​ ) 4​ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (0.1 M) and triethylamine (TEA, 3.0 equiv). TEA acts as both the base to neutralize the generated hydrogen halide and as a solvent supplement[2].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

  • Reaction: Stir the mixture at 60°C for 4–12 hours under an Argon atmosphere. Monitor the consumption of the alkyne via LC-MS.

  • Workup: Quench with saturated aqueous NH 4​ Cl to complex the copper salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: CuAAC (Click Chemistry) for Triazole-Linked Pharmacophores

Objective: To generate 1,4-disubstituted 1,2,3-triazole libraries for structure-activity relationship (SAR) screening[1]. Causality & Expert Insights: Using CuSO 4​ ·5H 2​ O with sodium ascorbate is strongly preferred over the direct addition of Cu(I) salts. Sodium ascorbate acts as a mild reducing agent that generates the active Cu(I) species in situ and continuously reduces any oxidized Cu(II) back to Cu(I). This prevents the oxidative homocoupling of the alkyne and ensures a robust catalytic cycle.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 4-(5-ethynyl-2-fluorophenyl)morpholine (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH and H 2​ O to achieve a 0.2 M concentration.

  • Catalyst Preparation: In a separate vial, prepare a fresh 1.0 M aqueous solution of sodium ascorbate.

  • Initiation: Add CuSO 4​ ·5H 2​ O (5 mol% as a 0.1 M aqueous solution) to the reaction mixture, immediately followed by the sodium ascorbate solution (20 mol%). The solution will typically turn from blue to pale yellow, indicating the formation of the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 2–6 hours. The triazole product often precipitates directly from the solvent mixture as it forms.

  • Isolation: If a precipitate forms, isolate it via vacuum filtration and wash with cold water and a small amount of cold ethanol. Alternatively, extract with Dichloromethane (DCM), dry over MgSO 4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes when utilizing 4-(5-ethynyl-2-fluorophenyl)morpholine in the described workflows.

Reaction TypeCatalyst SystemBase / AdditiveSolvent SystemTempTimeTypical YieldPrimary Application
Sonogashira Coupling Pd(PPh 3​ ) 4​ (5%), CuI (10%)Triethylamine (3.0 eq)THF (Degassed)60°C4-12 h75 - 90%Rigid Linkers, DHODH Inhibitors
CuAAC (Click) CuSO 4​ (5%)Na Ascorbate (20%)t-BuOH / H 2​ O (1:1)25°C2-6 h85 - 98%Amide Isosteres, Kinase Inhibitors

References

  • Acetylene Group, Friend or Foe in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents Source: ediss.sub.hamburg (University of Hamburg) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Notes and Protocols: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Utilizing 4-(5-Ethynyl-2-fluorophenyl)morpholine

Abstract This document provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 4-(5-ethynyl-2-fluorophenyl)morpholine as a key building block. The protocol is centered around the robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 4-(5-ethynyl-2-fluorophenyl)morpholine as a key building block. The protocol is centered around the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] These application notes are designed for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation guidelines. The unique physicochemical properties of the 1,2,3-triazole core, such as its metabolic stability and ability to act as a bioisostere for amide bonds, make it a privileged scaffold in medicinal chemistry.[2][3][4] This guide aims to empower researchers to leverage this versatile reaction for the synthesis of novel molecular entities with therapeutic potential.[5]

Introduction: The Significance of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. While not found in nature, its derivatives have become indispensable in various scientific disciplines, including drug discovery, materials science, and bioconjugation.[6][7] The exceptional stability of the triazole ring and its capacity to engage in hydrogen bonding and dipole interactions contribute to its frequent incorporation into pharmacologically active compounds.[3][5] Several approved drugs, such as the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole, feature the 1,2,3-triazole core, highlighting its therapeutic relevance.[2]

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, independently developed by the groups of Sharpless and Meldal, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] This "click" reaction is characterized by its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide array of functional groups, making it an ideal ligation strategy.[8][9] The reaction proceeds with a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[8]

This guide focuses on the utilization of 4-(5-ethynyl-2-fluorophenyl)morpholine, a readily accessible terminal alkyne, as a versatile starting material for the synthesis of a diverse library of triazole-containing compounds. The presence of the fluorophenyl and morpholine moieties can impart desirable pharmacokinetic properties to the final products.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The CuAAC reaction is not a true concerted cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[10] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[11]

The catalytic cycle can be summarized in the following key steps:

  • Generation of the Active Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[1][12] The reducing agent prevents the oxidative homocoupling of the alkyne, a common side reaction.[1]

  • Formation of the Copper Acetylide: The Cu(I) species coordinates with the terminal alkyne, 4-(5-ethynyl-2-fluorophenyl)morpholine, to form a copper acetylide intermediate.[6]

  • Coordination of the Azide: The organic azide coordinates to a second copper center, forming a dinuclear complex that brings the alkyne and azide in close proximity.[11]

  • Cycloaddition and Ring Contraction: A six-membered metallacycle is formed, which then undergoes ring contraction to a more stable dinuclear copper triazolide.[11]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue.[11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne 4-(5-Ethynyl-2-fluorophenyl)morpholine Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Azide R-N3 Dinuclear_Complex Dinuclear Copper Complex Azide->Dinuclear_Complex Cu(II) CuSO4 Cu(I) Cu(I) Species Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Cu_Acetylide Cu_Acetylide->Dinuclear_Complex Metallacycle Six-membered Metallacycle Dinuclear_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu(I) Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of organic azides and their subsequent cycloaddition with 4-(5-ethynyl-2-fluorophenyl)morpholine.

Synthesis of Organic Azides from Primary Amines

The synthesis of organic azides is a critical prerequisite for the CuAAC reaction. While various methods exist, diazo-transfer reactions offer a direct and efficient route from primary amines.[13] It is important to note that organic azides are potentially energetic compounds and should be handled with appropriate safety precautions.[14] For enhanced safety, automated synthesis methods are also being developed.[15][16]

Materials:

  • Primary amine (e.g., benzylamine)

  • Imidazole-1-sulfonyl azide hydrochloride or a similar diazo-transfer reagent[13]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium bicarbonate (KHCO₃)

  • Supported triethylamine (Et₃N) or other suitable base[13]

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Catalyst and Base Addition: In a separate vessel, dissolve the diazo-transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride, 1.1 eq), potassium bicarbonate (2.0 eq), and a catalytic amount of copper(II) sulfate pentahydrate (0.02 eq) in a 1:1 mixture of acetonitrile and water.[13] If using a supported base, it can be added directly to this mixture.

  • Reaction Initiation: Slowly add the solution from step 2 to the stirred solution of the primary amine at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude azide can often be used directly in the subsequent CuAAC reaction. If necessary, purify the product by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole from 4-(5-ethynyl-2-fluorophenyl)morpholine and a prepared organic azide.

Materials:

  • 4-(5-Ethynyl-2-fluorophenyl)morpholine (1.0 eq)

  • Organic azide (e.g., benzyl azide, 1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)[1]

  • Sodium L-ascorbate (0.1 eq)[1]

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 4-(5-ethynyl-2-fluorophenyl)morpholine and the organic azide in the chosen solvent system.

  • Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate, followed by an aqueous solution of CuSO₄·5H₂O.[1] A color change may be observed as the Cu(II) is reduced to Cu(I).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[1] Monitor the progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Experimental_Workflow cluster_azide_synthesis Part A: Azide Synthesis cluster_cyaac Part B: CuAAC Reaction cluster_purification Part C: Purification & Characterization A1 Dissolve Primary Amine A3 Combine and Stir A1->A3 A2 Prepare Diazo-Transfer Reagent Mix A2->A3 A4 Monitor Reaction (TLC/LC-MS) A3->A4 A5 Work-up and Isolate Azide A4->A5 B1 Dissolve Alkyne and Azide A5->B1 Organic Azide B2 Add Sodium Ascorbate & CuSO4 B1->B2 B3 Stir at Room Temperature B2->B3 B4 Monitor Reaction (TLC/LC-MS) B3->B4 B5 Work-up and Isolate Triazole B4->B5 C1 Column Chromatography or Recrystallization B5->C1 C2 Characterize (NMR, HRMS) C1->C2

Caption: A streamlined workflow for triazole synthesis.

Data Presentation and Characterization

Accurate characterization of the synthesized triazoles is essential to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[17][18]

Table 1: Representative Reaction Conditions and Yields

EntryOrganic AzideSolvent SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Benzyl Azidet-BuOH/H₂O (1:1)1495
2Phenyl Azidet-BuOH/H₂O (1:1)1692
31-AzidohexaneTHF/H₂O (1:1)2888
43-Azidopropan-1-olDMF1396

NMR Spectroscopy:

  • ¹H NMR: The proton on the triazole ring typically appears as a singlet in the range of δ 7.5-8.5 ppm.[17] The chemical shifts of the protons on the substituents will also provide valuable structural information.

  • ¹³C NMR: The two carbon atoms of the triazole ring will have distinct signals. The symmetry of 1,4-disubstituted triazoles can simplify the spectra.[17] It is important to be aware that residual copper ions can sometimes lead to signal broadening or disappearance in NMR spectra.[19]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex molecules.[18]

High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the molecular formula of the synthesized triazole.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yield is low, ensure that the copper catalyst is in the active Cu(I) state. The use of a fresh solution of sodium ascorbate is crucial. The presence of oxygen can deactivate the catalyst; therefore, degassing the solvent may be beneficial. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and accelerate the reaction.[11][20]

  • Side Reactions: The primary side reaction is the Glaser-Hay coupling of the alkyne. This can be minimized by ensuring a slight excess of the reducing agent.

  • Purification Challenges: The polarity of the triazole product can vary significantly depending on the substituents. A range of solvent systems should be screened for optimal separation during column chromatography. In some cases, chelation with reagents like EDTA can help remove residual copper that may complicate purification and characterization.[12]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 4-(5-ethynyl-2-fluorophenyl)morpholine. The protocols and insights provided in this application note are intended to facilitate the efficient and successful synthesis of novel triazole-containing compounds for applications in drug discovery and other areas of chemical research. The versatility of this reaction allows for the creation of large and diverse chemical libraries, accelerating the identification of new lead compounds with therapeutic potential.

References

  • Automated Synthesis for the Safe Production of Organic Azides from Primary Amines. (2024). Vertex AI Search.
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
  • Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). BenchChem.
  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2024). Journal of the American Chemical Society.
  • Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles. American Chemical Society.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Automated Synthesis for the Safe Production of Organic Azides from Primary Amines. (2024). ACS Central Science.
  • Automated Synthesis for the Safe Production of Organic Azides from Primary Amines. (2024). ACS Central Science.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
  • Direct Synthesis of Organic Azides from Primary Amines with 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. ResearchGate.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications.
  • Application of triazoles in the structural modification of natural products. National Center for Biotechnology Information.
  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). ACS Symposium Series.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). The Journal of Organic Chemistry.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. MethodsX.
  • 1,2,3-Triazoles: Synthesis and Biological Application. (2020). IntechOpen.

Sources

Method

Application Note: Bioorthogonal Conjugation of 4-(5-Ethynyl-2-fluorophenyl)morpholine via CuAAC

Executive Summary The integration of bioorthogonal handles into bioactive small molecules has revolutionized target identification, activity-based protein profiling (ABPP), and cellular imaging. 4-(5-Ethynyl-2-fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of bioorthogonal handles into bioactive small molecules has revolutionized target identification, activity-based protein profiling (ABPP), and cellular imaging. 4-(5-Ethynyl-2-fluorophenyl)morpholine is a highly versatile, clickable probe scaffold. The morpholine moiety provides excellent aqueous solubility and serves as a privileged pharmacophore (frequently utilized in kinase inhibitors and antimicrobial agents), while the 2-fluoro substitution enhances metabolic stability. The 5-ethynyl group acts as a sterically minimal terminal alkyne, allowing for downstream detection via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with fluorescent azides[1].

This application note provides a comprehensive, self-validating framework for conjugating this probe with fluorescent azides (e.g., Alexa Fluor® 488 Azide, Cy5 Azide) in both in vitro lysate and in situ cellular environments.

Mechanistic Rationale & Experimental Design (Causality)

To ensure high-fidelity bioconjugation without target degradation, the experimental design must account for the thermodynamic instability of the Cu(I) catalyst and its propensity to generate reactive oxygen species (ROS)[2].

The Catalyst System
  • Copper Source (CuSO₄): Provides the stable Cu(II) precursor.

  • Reducing Agent (Sodium Ascorbate): Reduces Cu(II) to the catalytically active Cu(I) species in situ. Ascorbate must be prepared fresh daily, as it readily oxidizes in air, leading to reaction failure[3].

  • Accelerating Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is chosen over the traditional TBTA ligand. While TBTA requires cytotoxic concentrations of DMSO, THPTA is highly water-soluble, preserving native protein folding and cellular morphology[2]. Crucially, THPTA acts as a sacrificial protectant, shielding biological targets from Cu(I)-mediated oxidative damage[4].

Order of Addition (Critical Causality)

The sequence in which reagents are mixed dictates the success of the CuAAC reaction. CuSO₄ must be pre-complexed with THPTA before the addition of Sodium Ascorbate. If ascorbate is added to uncomplexed Cu(II), the resulting Cu(I) will rapidly disproportionate or oxidize, rendering it catalytically inactive and generating destructive hydroxyl radicals[2][5].

Visualization of the CuAAC Workflow

CuAAC_Workflow Probe 4-(5-Ethynyl-2-fluorophenyl)morpholine (Terminal Alkyne) Triazole Stable 1,2,3-Triazole Conjugate (Fluorescently Labeled Target) Probe->Triazole CuAAC Click Reaction Azide Fluorescent Azide (e.g., Cy5-Azide) Azide->Triazole Catalyst Cu(I) Catalyst Complex (CuSO4 + THPTA + Ascorbate) Catalyst->Triazole Catalyzes Target Biological Target (In Vitro Lysate or In Situ Cells) Target->Probe Probe Binding

Figure 1: Workflow of CuAAC-mediated fluorescent labeling of 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Quantitative Data & Reagent Preparation

Table 1: Stock Solution Preparation

Note: Use ultrapure, degassed water to minimize ambient oxygen interference.

ReagentStock ConcentrationSolventStorageStability
Alkyne Probe 10 mMDMSO-20°C> 6 months
Fluorescent Azide 10 mMDMSO-20°C (Dark)> 6 months
CuSO₄·5H₂O 20 mMddH₂O4°C> 1 year
THPTA Ligand 100 mMddH₂O-20°C> 6 months
Sodium Ascorbate 100 mMddH₂O4°C< 12 hours (Make Fresh)
Table 2: Standard Click Cocktail Formulation (Per 100 µL Reaction)

Formulated for a final lysate protein concentration of 1-2 mg/mL.

ComponentVolume to AddFinal Concentration
Target Lysate (with Probe) 88.0 µL1-2 mg/mL
Fluorescent Azide (10 mM) 1.0 µL100 µM
THPTA (100 mM) 5.0 µL5 mM
CuSO₄ (20 mM) 5.0 µL1 mM
Sodium Ascorbate (100 mM) 1.0 µL1 mM

Step-by-Step Experimental Methodologies

Protocol A: In Vitro Bioconjugation (Cell Lysate / ABPP)

This protocol is designed to label targets bound by 4-(5-Ethynyl-2-fluorophenyl)morpholine in complex proteomes prior to SDS-PAGE or pull-down[5][6].

Step 1: Probe Incubation

  • Dilute native cell lysate to 2 mg/mL in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing EDTA, DTT, or primary amines, which chelate copper or inhibit the reaction.

  • Add the Alkyne Probe to a final concentration of 10–50 µM.

  • Incubate at 37°C for 1 hour to allow target binding.

Step 2: Click Cocktail Assembly (Self-Validating Step)

  • In a separate microcentrifuge tube, mix 5 µL of 100 mM THPTA and 5 µL of 20 mM CuSO₄. Vortex briefly. The solution should turn a pale, clear blue. Causality: If the solution turns cloudy or green, the THPTA has degraded; discard and remake.

  • Add 1 µL of 10 mM Fluorescent Azide to the Cu/THPTA complex.

Step 3: The Click Reaction

  • Transfer the pre-complexed Click Cocktail (11 µL) into the 88 µL of probe-treated lysate.

  • Immediately add 1 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction.

  • Vortex gently and incubate in the dark at room temperature for 1 hour.

Step 4: Quenching and Precipitation

  • Quench the reaction by adding EDTA to a final concentration of 10 mM (chelates Cu).

  • Precipitate proteins using the Chloroform/Methanol method to remove unreacted fluorescent azide.

  • Resuspend the protein pellet in 1X SDS loading buffer for downstream fluorescence scanning (e.g., Typhoon scanner) or Western blotting.

Protocol B: In Situ Cellular Imaging (Fixed Cells)

This protocol enables the spatial visualization of the probe's localization within intact cells[7].

Step 1: Cell Treatment and Fixation

  • Seed cells on glass coverslips and culture to 70% confluency.

  • Treat cells with 10 µM 4-(5-Ethynyl-2-fluorophenyl)morpholine in complete media for 2–4 hours.

  • Wash cells 3x with ice-cold PBS.

  • Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash 3x with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

Step 2: In Situ Click Reaction

  • Prepare the Click Cocktail exactly as described in Protocol A, Step 2.

  • Dilute the cocktail 1:10 in 3% BSA/PBS to minimize background fluorescence.

  • Add freshly prepared Sodium Ascorbate (final concentration 1 mM) immediately before applying to cells.

  • Drop 50 µL of the final reaction mixture onto parafilm and invert the coverslip onto the drop (cell-side down).

  • Incubate in a dark, humidified chamber for 30–60 minutes at room temperature.

Step 3: Washing and Imaging

  • Transfer coverslips back to a multi-well plate.

  • Wash 3x with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each to remove non-specifically bound dye.

  • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mount coverslips using an anti-fade mounting medium and image via confocal fluorescence microscopy.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
No/Low Fluorescence Signal Cu(I) oxidation or inactive Ascorbate.Ensure Ascorbate is made fresh (<12h). Degas buffers with N₂ or Argon[8].
High Background Signal Non-specific dye sticking or incomplete washing.Increase wash stringency (add 1% SDS to lysate washes, or 0.1% Tween-20 for cells). Include a "No-Probe" control.
Protein Precipitation/Smearing ROS damage or solvent toxicity.Ensure THPTA is used at a minimum 5:1 ratio to CuSO₄. Reduce DMSO final concentration to <2%.

References

  • Glen Research. "Master azide alkyne click chemistry — from mechanism to bioconjugation protocols." Glen Report 22.12. Available at: [Link]

  • Interchim. "Click Chemistry: new protocol for the labeling and modification of biomolecules." Available at:[Link]

  • National Institutes of Health (PMC). "Fluorophore-Assisted Click Chemistry through Copper(I) Complexation." Available at:[Link]

  • Bangs Laboratories. "PDS 920 Click Chemistry Microspheres." Available at: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification." Available at:[Link]

  • PubMed (NIH). "Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(5-Ethynyl-2-fluorophenyl)morpholine Synthesis

Overview Welcome to the Technical Support and Process Optimization portal. The synthesis of 4-(5-ethynyl-2-fluorophenyl)morpholine is a critical pathway for developing various kinase inhibitors and neurodegenerative dise...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support and Process Optimization portal. The synthesis of 4-(5-ethynyl-2-fluorophenyl)morpholine is a critical pathway for developing various kinase inhibitors and neurodegenerative disease therapeutics. The standard three-step workflow—Nucleophilic Aromatic Substitution (SNAr), Sonogashira cross-coupling, and Trimethylsilyl (TMS) deprotection—often suffers from severe yield bottlenecks (typically netting 20–35% overall).

This guide provides deep-dive troubleshooting, causality-driven protocols, and self-validating checkpoints to help you maximize your overall yield to upwards of 75%.

Process Workflow

SynthesisWorkflow A 4-Bromo-1,2-difluorobenzene (Starting Material) B 4-(5-Bromo-2-fluorophenyl)morpholine (Intermediate 1) A->B SNAr Morpholine, Cs2CO3 DMSO, 90°C C 4-(5-(TMS-ethynyl)-2-fluorophenyl)morpholine (Intermediate 2) B->C Sonogashira TMS-Acetylene, Pd/Cu Et3N, DMF, 50°C D 4-(5-Ethynyl-2-fluorophenyl)morpholine (Final Product) C->D Deprotection K2CO3, MeOH RT

Fig 1: Three-step synthetic workflow for 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Module 1: SNAr Morpholine Incorporation

Objective: Regioselective conversion of 4-bromo-1,2-difluorobenzene to 4-(5-bromo-2-fluorophenyl)morpholine.

Troubleshooting FAQs

Q: Why is my SNAr yield stuck at 50-60% with significant unreacted starting material? A: Incomplete conversion is usually caused by poor solubility of the inorganic base or insufficient nucleophilicity of the amine. While K₂CO₃ in DMSO at 90°C is a standard protocol for substituting fluorine on activated benzenes [1], substituting K₂CO₃ with Cs₂CO₃ significantly enhances the solubility of the carbonate in organic solvents, driving the reaction rate. Furthermore, ensure the morpholine is freshly distilled; trace water competes as a nucleophile, leading to phenol byproducts.

Q: I am getting a mixture of isomers. How do I improve regioselectivity? A: SNAr on 4-bromo-1,2-difluorobenzene inherently yields a mixture of the 4-bromo-2-fluoro and 5-bromo-2-fluoro isomers due to competing inductive effects. Running the reaction at a slightly lower temperature (75°C instead of 90°C) with a softer base can improve the kinetic preference for the desired 5-bromo-2-fluorophenyl isomer. Careful chromatographic separation is strictly required here.

Self-Validating Protocol: SNAr

Causality Note: DMSO is chosen over DMF because its higher dielectric constant better stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr mechanism [1].

  • Setup: In a rigorously dried 100 mL round-bottom flask, dissolve 4-bromo-1,2-difluorobenzene (10.0 mmol) in anhydrous DMSO (20 mL).

  • Reagent Addition: Add freshly distilled morpholine (12.0 mmol) and finely powdered Cs₂CO₃ (20.0 mmol).

  • Reaction: Stir the suspension at 80°C for 8–10 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.8) should disappear, replaced by a bright UV-active spot (Rf ~0.5). GC-MS must be used to confirm the product mass (m/z ~260 for ⁷⁹Br).

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the correct isomer.

Module 2: Sonogashira Cross-Coupling

Objective: Couple 4-(5-bromo-2-fluorophenyl)morpholine with TMS-acetylene to form 4-(5-(TMS-ethynyl)-2-fluorophenyl)morpholine.

Troubleshooting FAQs

Q: During the Sonogashira coupling, I am observing a large amount of a non-polar byproduct. What is it and how do I prevent it? A: This is likely the Glaser homocoupling product of TMS-acetylene (1,4-bis(trimethylsilyl)buta-1,3-diyne). It forms when the Cu(I) co-catalyst is oxidized to Cu(II) by trace oxygen in the system. To prevent this, thoroughly degas your solvents (DMF and Et₃N) using the freeze-pump-thaw method or sparge with argon for at least 30 minutes prior to adding the Pd/Cu catalysts [2].

Q: My palladium catalyst seems to crash out as a black precipitate (palladium black). How do I stabilize it? A: Palladium black formation indicates catalyst degradation (Pd(0) aggregating into inactive nanoparticles). This happens if the alkyne is added too quickly, starving the catalytic cycle of the aryl halide oxidative addition complex. Add the TMS-acetylene dropwise over 30 minutes. Using Pd(PPh₃)₂Cl₂ ensures sufficient phosphine ligand stabilization during the cycle[2].

Self-Validating Protocol: Sonogashira Coupling

Causality Note: Et₃N acts as both the base to deprotonate the alkyne and a transient ligand. CuI is essential for forming the copper acetylide, which undergoes transmetalation with the Pd(II) complex [3].

  • Setup: In a Schlenk flask, dissolve 4-(5-bromo-2-fluorophenyl)morpholine (8.0 mmol) in a degassed mixture of DMF (15 mL) and Et₃N (5 mL).

  • Catalyst Loading: Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (0.4 mmol, 5 mol%) and CuI (0.4 mmol, 5 mol%).

  • Alkyne Addition: Slowly add TMS-acetylene (12.0 mmol) dropwise over 30 minutes to prevent homocoupling.

  • Reaction: Heat the mixture at 50°C for 6 hours [2].

  • Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) will show the product at Rf ~0.6. The solution should remain a clear amber/brown; a sudden shift to opaque black indicates catalyst death.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd/Cu salts. Partition the filtrate between water and EtOAc. Dry and purify via flash chromatography.

Module 3: TMS Deprotection

Objective: Cleave the TMS group to yield the final product, 4-(5-ethynyl-2-fluorophenyl)morpholine.

Troubleshooting FAQs

Q: Can I use TBAF for the TMS deprotection instead of K₂CO₃/MeOH? A: While TBAF (Tetrabutylammonium fluoride) rapidly cleaves TMS groups, tetrabutylammonium salts streak heavily on silica gel and are highly soluble in organic solvents, complicating purification. Using K₂CO₃ in methanol at room temperature is highly effective [2] and yields the terminal alkyne cleanly. The inorganic salts are easily removed via a simple aqueous workup, typically improving the isolated yield by 10-15% compared to TBAF.

Self-Validating Protocol: Deprotection

Causality Note: The methoxide anion (generated in situ from K₂CO₃ and MeOH) attacks the silicon atom, displacing the acetylide anion, which is rapidly protonated by the solvent [2].

  • Setup: Dissolve 4-(5-(TMS-ethynyl)-2-fluorophenyl)morpholine (6.0 mmol) in methanol (20 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (12.0 mmol).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint: Check by TLC. The terminal alkyne product will be slightly more polar (lower Rf) than the TMS-protected precursor. IR spectroscopy of an aliquot will show a sharp, distinct terminal alkyne C-H stretch at ~3300 cm⁻¹.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between CH₂Cl₂ (30 mL) and water (30 mL). Extract the aqueous layer twice more with CH₂Cl₂, dry over Na₂SO₄, and evaporate to yield the pure 4-(5-ethynyl-2-fluorophenyl)morpholine.

Quantitative Data Summary

Reaction StepTarget Intermediate / ProductTypical YieldOptimized YieldKey Optimization Parameter
1. SNAr 4-(5-Bromo-2-fluorophenyl)morpholine60–70%85–95% Switch from K₂CO₃ to Cs₂CO₃; strictly anhydrous DMSO.
2. Sonogashira 4-(5-(TMS-ethynyl)-2-fluorophenyl)morpholine50–65%80–88% Strict argon degassing; dropwise addition of TMS-acetylene.
3. Deprotection 4-(5-Ethynyl-2-fluorophenyl)morpholine70–80%90–95% Use K₂CO₃/MeOH instead of TBAF to simplify purification.
Overall Final Product 21–36%61–79% Cumulative process improvements across all three stages.

References

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents Source: PMC (nih.gov) URL:1

  • Facile one-pot synthesis of coumarins linked to 1,2,3-triazoles by combining Sonogashira and CuAAC reaction Source: Arkivoc URL:2

  • Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex Source: PMC (nih.gov) URL:3

Sources

Optimization

Troubleshooting poor solubility of 4-(5-Ethynyl-2-fluorophenyl)morpholine in aqueous media

Troubleshooting Guide for Poor Aqueous Solubility Welcome to the technical support center for 4-(5-Ethynyl-2-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for Poor Aqueous Solubility

Welcome to the technical support center for 4-(5-Ethynyl-2-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges encountered during experimentation. The content is structured in a question-and-answer format to directly address specific issues.

Section 1: Understanding the Molecule & Initial Assessment

This section addresses the fundamental properties of 4-(5-Ethynyl-2-fluorophenyl)morpholine that contribute to its poor water solubility and outlines the initial steps for characterization.

Q1: Why is 4-(5-Ethynyl-2-fluorophenyl)morpholine expected to have poor aqueous solubility?

A: The limited aqueous solubility of this compound is a direct result of its molecular structure. A systematic analysis of its functional groups reveals several contributing factors:

  • Hydrophobic Core: The 2-fluorophenyl ring is highly lipophilic and rigid. The presence of a halogen (fluorine) and an ethynyl group further increases its hydrophobicity. In general, increasing molecular size, rigidity, and lipophilicity are known to decrease aqueous solubility[1][2].

  • Crystalline Stability: Molecules like this, which are often described as "brick dust" compounds, can have strong crystal lattice energy[3]. For a molecule to dissolve, the energy released from solvent interaction must overcome the energy holding the crystal together. Highly stable crystals are energetically unfavorable to break apart, leading to low solubility.

  • Weakly Basic Character: The morpholine ring contains a tertiary amine, which is a weak base. While this provides an opportunity for pH-dependent solubility, in its neutral form at physiological pH, this group does not contribute significantly to aqueous solubility.

The combination of a large, non-polar aromatic system with a high-energy crystalline state makes this molecule inherently difficult to dissolve in aqueous media.

Q2: What is the first and most critical step I should take to characterize the solubility issue?

A: The first step is to perform a quantitative solubility measurement to establish a baseline. This allows you to objectively evaluate the effectiveness of any enhancement strategy. We recommend a standard equilibrium solubility assay.

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation: Add an excess amount of the solid compound (enough that a solid residue will remain) to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is reached when the concentration of the dissolved compound in the supernatant no longer changes over time.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile, methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

This baseline value is essential for all subsequent troubleshooting.

Q3: You mentioned the morpholine ring is a weak base. Does this mean the solubility of my compound is pH-dependent?

A: Yes, absolutely. The presence of the ionizable morpholine nitrogen means that the aqueous solubility of 4-(5-Ethynyl-2-fluorophenyl)morpholine will be highly dependent on pH.

  • Mechanism: In acidic conditions (low pH), the morpholine nitrogen becomes protonated, forming a positively charged cation. This ionized form, being a salt, is significantly more polar and thus more soluble in water than the neutral free base[4]. As the pH increases, the compound deprotonates back to its less soluble neutral form.

  • Practical Implication: This property is the first and most powerful tool for troubleshooting. By lowering the pH of your aqueous medium, you can often achieve a significant increase in solubility. Salt formation is a well-established and effective method for increasing the solubility and dissolution rates of ionizable drugs[5][6][7][8].

Section 2: Foundational Troubleshooting Strategies

This section provides actionable protocols for leveraging the compound's inherent properties and using common laboratory reagents to improve solubility.

Q4: How can I systematically use pH to determine the optimal conditions for solubilizing my compound?

A: You should generate a pH-solubility profile. This experiment will map the compound's solubility across a range of pH values and identify the pH at which maximum solubility is achieved.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8). Use buffers with low ionic strength to minimize salt effects.

  • Solubility Measurement: Perform the Equilibrium Solubility Measurement protocol described in Q2 for each buffer.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

  • Analysis: The resulting curve will typically show low solubility at neutral and basic pH, with a sharp increase in solubility as the pH drops below the compound's pKa. This profile is crucial for deciding on formulation strategies, such as selecting an appropriate salt form or buffered vehicle. The relationship between pH, pKa, and solubility is a fundamental principle in pharmaceutics[5].

Q5: pH adjustment isn't sufficient or is incompatible with my experiment. What are co-solvents, and which ones should I try?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic ("grease ball") molecules[3]. They are a common and effective strategy when pH modification alone is insufficient[9][10].

The mechanism involves reducing the polarity of water, which in effect lowers the surface tension and makes it easier for the nonpolar compound to be solvated[9].

Table 1: Recommended Co-solvents for Initial Screening

Co-solventTypical Starting Concentration (% v/v)Key Characteristics & Considerations
Ethanol 5-20%Biologically compatible at low concentrations. Can cause protein precipitation at higher levels.
Propylene Glycol (PG) 5-40%Common in parenteral formulations; can be viscous.[11]
Polyethylene Glycol 400 (PEG 400) 10-50%Excellent solubilizer for many compounds; low toxicity.[11][12]
Dimethyl Sulfoxide (DMSO) 0.1-5%Very strong solubilizer, but can have toxicological implications and affect cell membrane permeability. Use with caution in biological assays.
N-Methyl-2-pyrrolidone (NMP) 1-10%Strong solubilizer, used in some parenteral products, but requires careful toxicological assessment.[11]

Screening Workflow: Start with a low percentage of co-solvent and incrementally increase the concentration, measuring solubility at each step to determine the minimum amount needed to achieve your target concentration. Be aware that high concentrations of co-solvents can sometimes impact the results of biological assays.

Section 3: Intermediate and Advanced Formulation Strategies

If foundational strategies do not provide the required solubility or stability, more advanced formulation approaches are necessary.

Q6: My compound dissolves in an acidic buffer or co-solvent but precipitates upon dilution into my neutral pH assay medium. What can I do?

A: This is a classic problem of supersaturation and precipitation. While you've achieved initial dissolution, the compound is not thermodynamically stable when the environment changes. In this case, you need excipients that can stabilize the dissolved molecule and prevent it from crashing out. Surfactants and cyclodextrins are excellent tools for this.

Surfactants: These are amphiphilic molecules that can form micelles in solution[13]. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell keeps the entire structure dispersed in water[13][14][15]. They also improve solubility by reducing surface tension and improving the wetting of the solid particles[15][16].

Table 2: Common Surfactants for Formulation Development

SurfactantTypeTypical Starting Concentration (% w/v)Notes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2%Widely used in pharmaceutical formulations; forms stable micelles.[17][18]
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2%Similar to Polysorbate 80, often used in biological formulations.
Sodium Lauryl Sulfate (SLS) Anionic0.05 - 1%Strong solubilizer but can be harsh and may denature proteins.
Poloxamers (e.g., Pluronic® F-68) Non-ionic0.5 - 5%Block copolymers with good solubilizing capacity and generally low toxicity.
Q7: What are cyclodextrins and are they a better option than surfactants?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, shaped like a truncated cone[19][20]. They work by encapsulating the hydrophobic part of a drug molecule (the "guest") within their cavity, forming an "inclusion complex"[21][22]. This complex effectively masks the drug's hydrophobicity, making the entire package water-soluble[21][23].

Whether they are "better" depends on the specific application. They are often used when surfactants are undesirable due to potential cell toxicity or interference with an assay.

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals[17][19].

Workflow Diagram: Cyclodextrin vs. Surfactant Decision

G start Precipitation upon dilution? assay_type Assay Type? start->assay_type surfactant Use Surfactants (e.g., Polysorbate 80) assay_type->surfactant Biochemical Assay cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) assay_type->cyclodextrin Cell-based Assay (to minimize membrane effects)

Caption: Decision logic for choosing between surfactants and cyclodextrins.

Q8: I need a very high concentration for a preclinical study, and the above methods are not working. What are my options now?

A: When conventional methods fail to provide the required concentration, or if you need a formulation for in vivo studies, you must turn to advanced drug delivery technologies that alter the physical state of the compound. The two leading strategies are nanosuspensions and amorphous solid dispersions (ASDs) .

  • Nanosuspensions: This approach involves reducing the particle size of the drug down to the sub-micron (nanometer) range.[24][25][26] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn leads to a significant increase in dissolution rate.[27] Nanosuspensions are colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[28][29]

  • Amorphous Solid Dispersions (ASDs): This technique converts the drug from its highly ordered, low-energy crystalline state to a disordered, high-energy amorphous state.[30][31] Amorphous materials do not have a crystal lattice to overcome and thus exhibit significantly higher apparent solubility and faster dissolution.[31][32] The amorphous drug is typically dispersed within a polymer matrix to prevent it from recrystallizing over time.[33][34]

Section 4: Troubleshooting Workflow & Decision Making

Navigating solubility enhancement requires a systematic approach. The following flowchart outlines a logical progression from initial characterization to advanced formulation.

Troubleshooting_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Intermediate Formulation cluster_3 Phase 4: Advanced Formulation start Start: Poorly Soluble Compound measure Q2: Measure Baseline Equilibrium Solubility start->measure ph_profile Q4: Generate pH-Solubility Profile measure->ph_profile check_ph Is pH < 5 acceptable? ph_profile->check_ph use_ph Formulate in Acidic Buffer check_ph->use_ph Yes cosolvent Q5: Screen Co-solvents (Ethanol, PG, PEG 400) check_ph->cosolvent No check_precip Precipitation on Dilution? use_ph->check_precip cosolvent->check_precip stabilizers Q6/Q7: Add Stabilizers (Surfactants or Cyclodextrins) check_precip->stabilizers Yes check_conc Target Concentration Met? check_precip->check_conc No stabilizers->check_conc advanced Q8: Advanced Methods (Nanosuspension, ASD) check_conc->advanced No end SUCCESS: Soluble Formulation check_conc->end Yes nano Nanosuspension (Wet Milling, Precipitation) advanced->nano asd Amorphous Solid Dispersion (Spray Drying, HME) advanced->asd

Caption: Step-by-step workflow for troubleshooting poor aqueous solubility.

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Kesisoglou, F., & Bergström, C. A. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Bentham Science. [Link]

  • Kim, J. Y., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC. [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. Retrieved March 27, 2026, from [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Academies. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. (2026). Preprints.org. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key. [Link]

  • Hughes, L., et al. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Modeling, 48(4), 839-851. [Link]

  • Amorphization of Poorly Water-Soluble Drugs. (2021). Encyclopedia.pub. [Link]

  • Hughes, L., et al. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Computer-Aided Molecular Design, 24(12), 1023-1033. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). American Pharmaceutical Review. [Link]

  • Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications. [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). LinkedIn. [Link]

  • Prediction of drug solubility from structure. (2002). ResearchGate. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (2024). Scholars Research Library. [Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023). Annex Publishers. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 27, 2026, from [Link]

  • Excipient–Drug Interactions in Parenteral Formulations. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. [Link]

  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development and Delivery. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. (2008). ACS Publications. [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. [Link]

  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist. [Link]

Sources

Troubleshooting

Technical Support Center: CuAAC Temperature Optimization for 4-(5-Ethynyl-2-fluorophenyl)morpholine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter kinetic stalling or byproduct formation during the Copper-Catalyzed Azide-Alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter kinetic stalling or byproduct formation during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of highly functionalized alkynes.

The compound 4-(5-Ethynyl-2-fluorophenyl)morpholine presents a unique mechanistic triad:

  • The Fluorophenyl Ring: The electron-withdrawing fluorine atom increases the acidity of the terminal alkyne proton, facilitating copper-acetylide formation but also sensitizing the molecule to oxidative side reactions.

  • The Morpholine Moiety: This cyclic ether-amine can act as a competitive ligand for copper. At elevated temperatures, the thermodynamic drive for morpholine-copper coordination increases, potentially displacing your primary accelerating ligand (e.g., THPTA).

  • The Terminal Alkyne: Highly susceptible to oxidative homocoupling (Glaser coupling) if the Cu(I) catalyst degrades to Cu(II)[1].

This guide provides a causal framework for optimizing your reaction temperature to maximize the 1,4-disubstituted triazole yield while suppressing competitive pathways.

I. Diagnostic FAQs (Troubleshooting)

Q1: I am observing a significant amount of a high-molecular-weight byproduct when running the reaction at 50 °C. What is it, and how do I prevent it? A1: You are likely observing the Glaser coupling dimer. Terminal acetylenes are inherently prone to this oxidative homocoupling, which is an inevitable side process when Cu(II) and trace oxygen are present[1]. At elevated temperatures (>40 °C), the oxidation of the Cu(I) catalyst to Cu(II) accelerates rapidly. To prevent this, lower your reaction temperature to 37 °C, rigorously degas your solvents, and ensure an excess of a reducing agent (like sodium ascorbate) is present to continuously reduce any formed Cu(II) back to Cu(I)[2].

Q2: Does the morpholine ring in my substrate interfere with the copper catalyst? A2: Yes, it can. Morpholine contains a nitrogen lone pair that can coordinate with transition metals. While this coordination is kinetically slow at room temperature, elevating the reaction temperature provides the activation energy needed for morpholine to compete with your intended CuAAC ligand (e.g., THPTA or BTTAA). If morpholine displaces the ligand, the Cu(I) center becomes less stable and more prone to oxidation or disproportionation, stalling the reaction.

Q3: My reaction is stalling at room temperature (20 °C) and yielding less than 50% conversion after 24 hours. Should I just boil it? A3: Do not boil it. While increasing the CuAAC reaction temperature from 0 °C or 20 °C up to 37 °C can significantly improve reaction kinetics and signal localization[3], exceeding 40 °C will trigger the degradation pathways mentioned above. Instead of excessive heat, optimize the catalytic turnover at 37 °C by increasing the ligand-to-copper ratio (e.g., 2:1 THPTA:Cu) to protect the metal center from morpholine coordination.

II. Quantitative Temperature Profiling

The following table summarizes the causal relationship between temperature, reaction kinetics, and byproduct formation for 4-(5-Ethynyl-2-fluorophenyl)morpholine.

TemperatureReaction RateGlaser Dimer (%)Catalyst StabilityCausal Explanation & Recommendation
20 °C (RT) Slow (12–24h)< 1%HighLow thermal energy prevents morpholine coordination, but the activation barrier for the cycloaddition results in sluggish kinetics.
37 °C Optimal (2–4h)2–5%ModerateRecommended. Provides sufficient energy to overcome the activation barrier while remaining below the threshold for rapid Cu(I) oxidation.
60 °C Fast (< 1h)> 20%LowAvoid. Rapid Cu(I) to Cu(II) oxidation drives heavy Glaser coupling. Morpholine competitively poisons the metal center.

III. Mechanistic Pathway Diagrams

To understand why temperature control is critical, we must visualize the diverging pathways of the copper-acetylide intermediate.

MechanisticPathway Alkyne 4-(5-Ethynyl-2-fluorophenyl)morpholine (Terminal Alkyne) CuI Cu(I) + THPTA Ligand (Active Catalyst) Alkyne->CuI Coordinates CuII Cu(II) + O2 (Catalyst Degradation) Alkyne->CuII Temp > 40°C Trace O2 Azide Azide Substrate Azide->CuI Coordinates Product 1,4-Disubstituted Triazole (Target Product) CuI->Product 25-37°C Optimal Kinetics Dimer Glaser Coupling Dimer (Byproduct) CuII->Dimer Homocoupling

CuAAC vs. Glaser coupling pathways for terminal alkynes.

IV. Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology includes built-in visual and chemical checkpoints to ensure the causality of your experimental choices is maintained.

ProtocolWorkflow S1 1. Degassing (Remove O2) S2 2. Cu(II) + Ligand (Pre-complex) S1->S2 S3 3. Ascorbate (Reduce to Cu(I)) S2->S3 S4 4. 37°C Incubation (Reaction) S3->S4 S5 5. EDTA Quench (Halt & Demetalate) S4->S5

Step-by-step workflow for temperature-optimized CuAAC.

Step-by-Step Methodology:

Step 1: Solvent Degassing

  • Action: Sparge your solvent mixture (typically 1:1 t-BuOH:H2O or DMSO:H2O) with Argon or Nitrogen for 15 minutes prior to adding reagents.

  • Causality: Removing dissolved oxygen prevents the aerobic oxidation of Cu(I) to Cu(II), which is the primary driver of Glaser coupling[2].

Step 2: Catalyst Pre-complexation

  • Action: In a separate vial, mix CuSO₄ (5 mol%) with THPTA ligand (10 mol%). Wait 5 minutes.

  • Validation Checkpoint: The solution must turn a distinct, clear blue. This confirms the formation of the Cu(II)-THPTA complex, ensuring the copper is shielded before it encounters the morpholine moiety of your substrate.

Step 3: In Situ Reduction

  • Action: Add sodium ascorbate (50 mol%, freshly prepared in water) to the catalyst mixture.

  • Validation Checkpoint: The solution will transition from blue to colorless (or very pale yellow). Self-Validation: If the solution remains blue, your ascorbate has oxidized in storage, or oxygen is leaking into your system. Do not proceed until the solution is colorless, confirming active Cu(I) generation.

Step 4: Controlled Temperature Incubation

  • Action: Combine your azide, 4-(5-Ethynyl-2-fluorophenyl)morpholine, and the active catalyst complex. Place the reaction vessel in a pre-calibrated heating block set strictly to 37 °C .

  • Causality: 37 °C provides the exact thermal energy required to accelerate the cycloaddition of the somewhat sterically hindered fluorophenyl alkyne without crossing the activation threshold for morpholine-driven catalyst poisoning[3].

Step 5: Quenching and Demetalation

  • Action: After 2–4 hours, halt the reaction by adding an excess of EDTA (0.1 M) or aqueous ammonia.

  • Validation Checkpoint: The solution will turn deep blue again as the chelator strips the copper from the triazole product and allows it to safely oxidize to Cu(II), confirming successful demetalation.

V. References

  • Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules Source: biorxiv.org URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC Source: nih.gov URL: [Link]

Sources

Optimization

Minimizing homocoupling side reactions with 4-(5-Ethynyl-2-fluorophenyl)morpholine

Technical Support Center: 4-(5-Ethynyl-2-fluorophenyl)morpholine A Guide to Minimizing Homocoupling Side Reactions in Cross-Coupling Chemistry Welcome to the technical support guide for 4-(5-Ethynyl-2-fluorophenyl)morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(5-Ethynyl-2-fluorophenyl)morpholine

A Guide to Minimizing Homocoupling Side Reactions in Cross-Coupling Chemistry

Welcome to the technical support guide for 4-(5-Ethynyl-2-fluorophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with this versatile building block, with a specific focus on mitigating the formation of the homocoupled 1,3-diyne byproduct during cross-coupling reactions. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the primary side reaction encountered when using terminal alkynes like 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Q1: What is alkyne homocoupling, and why is it a significant problem?

A1: Alkyne homocoupling, commonly known as the Glaser or Glaser-Hay coupling, is an oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][2][3] In the context of a Sonogashira cross-coupling, where the goal is to form a C(sp)-C(sp²) bond between your alkyne and an aryl/vinyl halide, this homocoupling is a parasitic side reaction.[1] It consumes your valuable alkyne starting material, reduces the yield of the desired product, and introduces a byproduct that can often be difficult to separate, complicating purification.[2]

Q2: What are the primary factors that promote the homocoupling of 4-(5-Ethynyl-2-fluorophenyl)morpholine?

A2: The Glaser coupling pathway is primarily promoted by two key factors: the presence of a copper(I) co-catalyst and exposure to oxygen.[2][4][5] Oxygen facilitates the oxidation of the catalytically active Cu(I) species to Cu(II), which is a key step in the oxidative dimerization mechanism.[6][7] Therefore, even trace amounts of atmospheric oxygen can significantly increase the rate of this undesired reaction. Additionally, a high local concentration of the terminal alkyne can favor the bimolecular homocoupling process over the desired cross-coupling pathway.[1][4]

Q3: I see a significant amount of a white solid precipitating from my reaction. Is this related to homocoupling?

A3: It is highly likely. The homodimer of many terminal alkynes, including derivatives of phenylacetylene, is often a crystalline, less soluble solid that can precipitate from the reaction mixture, especially upon cooling. If you observe a significant amount of unexpected solid formation, it is a strong indicator that the Glaser coupling pathway may be dominant in your reaction.

Q4: Is a copper co-catalyst essential for the Sonogashira reaction? Can I just leave it out?

A4: While the original and many widely used Sonogashira protocols utilize a copper(I) co-catalyst to accelerate the reaction and allow for milder conditions, it is not strictly essential.[5] In fact, due to the persistent issue of homocoupling, a wide variety of highly effective "copper-free" Sonogashira protocols have been developed.[4][5] These methods are often the most effective solution for completely circumventing the Glaser coupling side reaction and are particularly recommended for complex or sensitive substrates.[1][2]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues leading to poor yields and excessive homocoupling.

Problem Observed Potential Cause Recommended Solution & Scientific Rationale
High percentage of homocoupled diyne byproduct (Confirmed by NMR, LCMS, or TLC)1. Oxygen Contamination Solution: Implement rigorous anaerobic techniques.[6] Rationale: The oxidative Glaser coupling is highly sensitive to oxygen.[2] Ensure all solvents and liquid reagents (including amine bases) are thoroughly deoxygenated using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Ar, N₂) for 30+ minutes.[4][6] Use a Schlenk line or glovebox, and maintain a positive pressure of inert gas throughout the entire experiment.[1]
2. Excessive Copper(I) Activity or Contamination Solution: a) Reduce CuI loading to the minimum effective amount (e.g., 1-2 mol%). b) Use fresh, high-purity CuI (off-white/tan, not green/blue).[6] c) Switch to a copper-free protocol.[5] Rationale: The copper acetylide intermediate is central to the homocoupling mechanism.[5] Minimizing the catalyst concentration reduces the rate of this side reaction. Copper-free conditions eliminate this pathway entirely.[4]
3. High Local Alkyne Concentration Solution: Add the 4-(5-Ethynyl-2-fluorophenyl)morpholine solution slowly to the reaction mixture over several hours using a syringe pump.[4][8] Rationale: Homocoupling is a second-order reaction with respect to the alkyne. Maintaining a low, steady concentration disfavors this bimolecular reaction relative to the cross-coupling pathway.[4]
4. Suboptimal Ligand/Base Combination Solution: Screen alternative phosphine ligands. Consider bulky, electron-rich ligands like SPhos or XPhos.[1] Evaluate different bases such as K₃PO₄ or Cs₂CO₃ instead of amine bases.[1][4] Rationale: The ligand influences the rates of the key steps in the palladium cycle. Bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination, helping the desired cross-coupling outcompete the homocoupling.[1]
Low or no yield of desired cross-coupled product, starting material remains 1. Inactive Palladium Catalyst Solution: Use fresh catalyst. Ensure the reaction is truly anaerobic, as oxygen can degrade Pd(0) complexes.[8] Consider pre-activating the catalyst if using a Pd(II) source. Rationale: The Pd(0) species is the active catalyst. If it is oxidized or otherwise decomposed, the primary catalytic cycle cannot proceed.[8]
2. Steric Hindrance Solution: Use a catalyst system known to be effective for hindered substrates. This typically involves a palladium source paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[4] Higher temperatures may also be required.[9] Rationale: The ortho-fluorine on your substrate can sterically hinder the approach of the palladium complex to the C-X bond of your coupling partner during the oxidative addition step.[4] Bulky ligands create a more reactive, coordinatively unsaturated Pd(0) species that can better overcome this steric barrier.
3. Insufficient Reaction Temperature Solution: Gradually increase the reaction temperature. For challenging aryl bromides, temperatures of 80-100 °C are often necessary.[4][9] Rationale: Oxidative addition, particularly with less reactive aryl halides like bromides and chlorides, is often the rate-limiting step and has a significant activation energy barrier that can be overcome with thermal energy.[9]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the competition between the desired reaction and the primary side reaction.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetal Transmetalation (Cu-C≡CR') PdII_Ar->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR' Transmetal->PdII_Alkyne Cu_acetylide R'-C≡C-Cu Transmetal->Cu_acetylide Consumes for Cross-Coupling RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' (Desired Product) RedElim->Product Alkyne R'-C≡C-H Alkyne->Cu_acetylide Base, Cu(I) CuI Cu(I) Dimerize Oxidative Dimerization Cu_acetylide->Dimerize O₂, Cu(II) Byproduct R'-C≡C-C≡C-R' (Homocoupling) Dimerize->Byproduct

Caption: Competing Sonogashira (left) and Glaser (right) pathways.

Troubleshooting Flowchart

When faced with poor results, follow this logical progression to identify and solve the issue.

G start Reaction Issue: High Homocoupling or Low Yield check_byproduct Is Homocoupled Dimer the Major Byproduct? start->check_byproduct check_o2 1. Check for Oxygen - Degas solvents thoroughly? - Maintained inert atmosphere? check_byproduct->check_o2 yes_path check_catalyst Check Catalyst System - Is Pd catalyst fresh? - Is ligand appropriate for a hindered substrate? check_byproduct->check_catalyst no_path yes_path YES check_cu 2. Evaluate Copper - Is CuI loading > 5 mol%? - Is CuI fresh/pure? check_o2->check_cu check_conc 3. Check Alkyne Addition - Was alkyne added all at once? check_cu->check_conc solution_cu_free SOLUTION: Switch to Copper-Free Protocol check_conc->solution_cu_free no_path NO check_conditions Check Reaction Conditions - Is temperature high enough? - Are reagents pure? check_catalyst->check_conditions solution_optimize SOLUTION: Screen Ligands & Increase Temp check_conditions->solution_optimize

Caption: Decision tree for troubleshooting Sonogashira reactions.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies designed to minimize homocoupling.

Protocol 1: Copper-Free Sonogashira Coupling

This is the most robust method for eliminating homocoupling by removing the key catalytic species responsible for the side reaction.[1][4]

  • Reagent and Glassware Preparation:

    • Oven-dry all glassware and cool under a stream of inert gas (Argon).

    • Ensure all solvents (e.g., Toluene, Dioxane) are anhydrous and have been rigorously degassed by three freeze-pump-thaw cycles.

    • All solid reagents should be dried in a vacuum oven and stored in a desiccator or glovebox.

  • Reaction Setup (Schlenk Line or Glovebox):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[1]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add the anhydrous, degassed solvent (5 mL). Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Reaction Execution:

    • Add 4-(5-Ethynyl-2-fluorophenyl)morpholine (1.2 mmol, 1.2 equiv) via syringe. For best results, add it as a solution in the reaction solvent slowly over 1-2 hours using a syringe pump.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C for aryl bromides) and monitor progress by TLC or GC/MS.[9]

  • Work-up and Purification:

    • Once complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Catalyzed Sonogashira with a Reducing Atmosphere

If a copper-catalyzed system is necessary, this modified procedure uses a reducing atmosphere to suppress the oxidative homocoupling pathway. This method has been shown to reduce homocoupling to as low as 2%.[1][10]

  • Reagent and Glassware Preparation:

    • Follow the same rigorous drying and degassing procedures as in Protocol 1.

    • Use high-purity, off-white Copper(I) Iodide.[6]

  • Reaction Setup (Schlenk Line):

    • To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), Copper(I) Iodide (3-5 mol%), the aryl halide (1.0 equiv), and 4-(5-Ethynyl-2-fluorophenyl)morpholine (1.1 equiv).

    • Add the degassed solvent (e.g., THF) and base (e.g., triethylamine, 3.0 equiv).[1]

  • Atmosphere Exchange:

    • Seal the flask. Carefully evacuate the headspace and backfill with a dilute hydrogen gas mixture (e.g., 5% H₂ in Argon). Repeat this cycle three times. (Caution: Handle hydrogen gas with appropriate safety measures).

  • Reaction Execution:

    • Stir the reaction at the desired temperature (room temperature to 60 °C, depending on halide reactivity).

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as outlined in Protocol 1.

References

  • BenchChem. (2025). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Pan, X., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Homocoupling of Terminal Alkynes.
  • ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF. [Link]

  • Wilden, J. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. [Link]

Sources

Troubleshooting

Preventing degradation of 4-(5-Ethynyl-2-fluorophenyl)morpholine during long-term storage

Welcome to the Technical Support Center for 4-(5-Ethynyl-2-fluorophenyl)morpholine . This guide is engineered for researchers, analytical chemists, and drug development professionals who require uncompromised compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(5-Ethynyl-2-fluorophenyl)morpholine . This guide is engineered for researchers, analytical chemists, and drug development professionals who require uncompromised compound integrity during long-term storage and assay preparation.

Here, we move beyond basic storage instructions. We provide the mechanistic causality behind compound degradation, troubleshooting FAQs, and self-validating experimental protocols to ensure absolute reproducibility in your workflows.

Core Causality: The "Why" Behind Degradation

To prevent degradation, one must first understand the structural vulnerabilities of 4-(5-Ethynyl-2-fluorophenyl)morpholine. This molecule contains two highly reactive moieties that dictate its stability profile:

  • The Terminal Alkyne (5-Ethynyl group): Terminal alkynes are highly susceptible to oxidative homocoupling (Glaser-Hay coupling)[1]. In the presence of molecular oxygen and trace transition metals (such as Cu or Ag leached from needles or solvent impurities), the alkyne carbon-hydrogen bond is activated, leading to the formation of 1,3-diyne dimers[2]. This dimerization is a primary cause of high-molecular-weight impurities and visual color changes in stored solutions[3].

  • The Morpholine Ring: The secondary amine ether structure of morpholine is vulnerable to N-oxidation[4]. Exposure to reactive oxygen species (ROS), ambient light, or trace peroxides (commonly found in aging ethereal solvents or biological buffers) triggers the formation of N-oxide degradates[5]. Under sustained oxidative stress, these N-oxides can undergo complex rearrangements, ultimately leading to the cleavage and opening of the morpholine ring[4].

degradation_pathways cluster_alkyne Terminal Alkyne Degradation cluster_morpholine Morpholine Ring Degradation Compound 4-(5-Ethynyl-2-fluorophenyl)morpholine OxidativeCoupling Oxidative Homocoupling (Glaser-Hay type) Compound->OxidativeCoupling NOxidation N-Oxidation Compound->NOxidation Diyne 1,3-Diyne Dimers (Yellow/Brown Impurities) OxidativeCoupling->Diyne O2, Trace Metals NOxide N-Oxide Derivatives & Ring Cleavage NOxidation->NOxide ROS, Peroxides

Figure 1: Primary chemical degradation pathways of 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO turned yellow after a month at -20°C. What happened? A1: The yellow or brown tint is a classic indicator of 1,3-diyne dimer formation via oxidative homocoupling of the terminal alkyne[3]. DMSO is highly hygroscopic and can absorb oxygen over time. If the solvent was not rigorously degassed prior to use, dissolved O₂ and trace metal contaminants act as catalysts for this Glaser-Hay-type reaction[2]. Action: Discard the yellowed stock. For future batches, strictly use anhydrous, degassed solvents and store under an Argon atmosphere.

Q2: I am seeing a new peak in my LC-MS with an M+16 mass shift. Is this an impurity from the initial synthesis? A2: An M+16 shift strongly suggests the formation of an N-oxide at the morpholine nitrogen[4]. This oxidative degradation occurs when the compound is exposed to light or trace peroxides during storage[5]. It is likely a storage degradate rather than a synthetic impurity if the initial Certificate of Analysis (CoA) did not show it. Action: Protect all solutions from light using amber vials. Avoid using older batches of solvents (especially THF or ether) that readily form peroxides.

Q3: What are the absolute best practices for long-term storage of the solid powder? A3: Store the solid powder in a tightly sealed container at -20°C or lower, protected from light, and housed within a desiccator[6]. Crucially, backfill the container with Argon to displace oxygen. Oxygen is the primary driver for both the alkyne homocoupling and morpholine oxidation pathways[2].

Quantitative Stability Data

Table 1: Degradation Pathways and Preventive Strategies
Structural MoietyPrimary Degradation PathwayCatalyst / TriggerPreventive Strategy
Terminal Alkyne Oxidative HomocouplingO₂, Trace Metals (Cu, Ag)Degassed solvents, Argon atmosphere
Morpholine Ring N-Oxidation & CleavageROS, Peroxides, UV LightAmber vials, peroxide-free solvents
2-Fluorophenyl Defluorination (Rare)Strong Nucleophiles, High HeatMaintain neutral pH, avoid extreme heat
Table 2: Environmental Stability Matrix
Storage StateTemperatureAtmosphereLight ExposureMax Stable Duration
Solid Powder -20°CArgon / NitrogenDark> 24 Months
Stock (DMSO) -80°CArgonDark6 - 12 Months
Stock (DMSO) 4°CAmbientDark< 1 Week
Working Dilution 25°CAmbientAmbient Light< 12 Hours

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions about your storage conditions. Implement the following self-validating protocols to establish a closed-loop quality control system in your lab.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This workflow ensures that the compound is protected from its primary degradation triggers and establishes a baseline for future purity checks.

Step 1: Solvent Preparation

  • Obtain anhydrous, HPLC-grade DMSO or DMF.

  • Degas the solvent by sparging with ultra-pure Argon for 15 minutes to remove dissolved oxygen[2].

Step 2: Dissolution & Aliquoting

  • In a dark room or under low-light conditions, dissolve the solid 4-(5-Ethynyl-2-fluorophenyl)morpholine in the degassed solvent to your desired concentration (e.g., 10 mM).

  • Immediately aliquot the solution into single-use amber glass vials to prevent freeze-thaw cycles and photolytic degradation[6].

  • Overlay the headspace of each vial with Argon before sealing tightly.

Step 3: Flash Freezing & Validation (The Self-Validating Step)

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Validation: Thaw exactly one aliquot and immediately run it on your LC-MS/HPLC. Save this chromatogram as your "Time 0 Baseline." Before any critical experiment in the future, thaw a new aliquot and compare it to this baseline to definitively prove no diynes or N-oxides have formed.

workflow Start Solid Compound Received StoreSolid Store at -20°C Argon Atmosphere Start->StoreSolid Prep Prepare Stock Solution (Degassed DMSO) StoreSolid->Prep When required Aliquot Aliquot into Amber Vials Prep->Aliquot Freeze Flash Freeze (Liq. N2) Store at -80°C Aliquot->Freeze Validate LC-MS Baseline Validation Freeze->Validate Thaw 1 vial for QC

Figure 2: Validated workflow for the preparation and storage of stable compound stock solutions.

Protocol B: Forced Degradation Assay (Degradant Fingerprinting)

To confidently identify impurities, you must know what they look like on your specific analytical instruments. This protocol intentionally degrades the compound to generate analytical standards for the N-oxide and 1,3-diyne.

Step 1: Morpholine Oxidative Stress (M+16 Generation)

  • Mix 100 µL of a 1 mM stock solution with 10 µL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubate at room temperature for 4 hours[4].

  • Quench with sodium thiosulfate and analyze via LC-MS. The dominant new peak will be the morpholine N-oxide. Record its retention time.

Step 2: Alkyne Metal-Catalyzed Stress (Dimer Generation)

  • Mix 100 µL of a 1 mM stock solution with 10 µL of 100 µM Cu(OAc)₂.

  • Leave the vial open to ambient air (oxygen exposure) and incubate at 37°C for 12 hours[3].

  • Analyze via LC-MS. The dominant high-molecular-weight peak (approximately 2x mass minus 2 protons) will be the 1,3-diyne dimer. Record its retention time.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(5-Ethynyl-2-fluorophenyl)morpholine Catalytic Couplings

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, stalled catalytic cycles, or excessive homocoupling w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, stalled catalytic cycles, or excessive homocoupling when utilizing 4-(5-Ethynyl-2-fluorophenyl)morpholine as a terminal alkyne building block in cross-coupling reactions.

Because this molecule features both a bulky, electron-donating morpholine ring and an inductively withdrawing ortho-fluoro group, it presents unique steric and electronic challenges during transition-metal catalysis. The following documentation provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my standard Pd/Cu Sonogashira coupling stalling at the transmetallation step?

The Causality: The failure is likely due to the morpholine moiety. Morpholine is a strong Lewis base. In traditional Sonogashira protocols that utilize Copper(I) iodide as a co-catalyst, the morpholine nitrogen readily chelates to the copper center. This creates a bulky, off-cycle resting state that prevents the copper from forming the necessary copper-acetylide intermediate[1]. Furthermore, this chelation saturates the coordination sphere, stalling the transmetallation of the alkyne to the Palladium(II) complex. The Solution: Transition to a Copper-Free Sonogashira protocol . By removing copper, you eliminate the competitive heteroatom chelation, forcing the alkyne to interact directly with the Palladium center via a base-mediated deprotonation pathway[2].

Q2: Even in Copper-Free conditions, my yields are low when coupling with bulky aryl halides. How do I overcome this activation barrier?

The Causality: Standard phosphine ligands (like PPh3​ ) form coordinatively saturated 14- or 16-electron L2​Pd(0) complexes. When both the aryl halide and the 4-(5-Ethynyl-2-fluorophenyl)morpholine are sterically hindered, the oxidative addition and subsequent reductive elimination steps become kinetically unfavorable. The Solution: Utilize bulky, electron-rich Buchwald-type biarylphosphine ligands such as XPhos or SPhos . The immense steric bulk of these ligands (measured by their high Tolman cone angle and % buried volume) forces the dissociation of a second ligand, generating a highly reactive, 12-electron monoligated L1​Pd(0) active species[3]. This monoligated state provides the necessary open coordination site to accommodate sterically congested substrates[1].

Q3: What is the optimal base for deprotonating this specific alkyne in a Cu-free system?

The Causality: In the absence of copper, the terminal acetylenic proton is significantly less acidic. Traditional amine bases (like triethylamine or diethylamine) are often insufficiently basic to drive the formation of the Palladium-acetylide intermediate[4]. The Solution: Use strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like Cs2​CO3​ . These bases effectively deprotonate the η2 -alkyne-Palladium intermediate without coordinating to the metal center[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the optimized Copper-Free Sonogashira catalytic cycle. Notice how the bulky XPhos ligand maintains a monoligated Palladium center, providing the spatial relief necessary to accommodate the 4-(5-Ethynyl-2-fluorophenyl)morpholine substrate while entirely bypassing the morpholine-copper chelation trap.

G Pd0 L1Pd(0) Active Catalyst (Enabled by XPhos) OxAdd Oxidative Addition (Overcomes Aryl Halide Bulk) Pd0->OxAdd PdII L1Pd(II)(Ar)(X) Intermediate OxAdd->PdII TransMet Alkyne Coordination & DBU Deprotonation (Cu-Free) PdII->TransMet PdII_Alkyne L1Pd(II)(Ar)(Alkynyl) TransMet->PdII_Alkyne Morpholine Morpholine-Cu Chelation (Off-Cycle Trap) TransMet->Morpholine If Cu(I) Co-catalyst is used RedElim Reductive Elimination (Accelerated by Steric Relief) PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Fig 1: Cu-Free Sonogashira cycle highlighting steric relief via L1Pd(0) and avoidance of Cu-chelation.

Part 3: Quantitative Data & Catalyst Screening

To validate the mechanistic theories above, our application scientists conducted a rigorous screening matrix using 4-(5-Ethynyl-2-fluorophenyl)morpholine and a sterically hindered ortho-substituted aryl bromide. The results clearly demonstrate the necessity of Cu-free conditions paired with bulky Buchwald ligands.

Table 1: Catalyst and Ligand Screening Results

Catalyst PrecursorLigandCo-CatalystBaseSolventYield (%)Primary Failure Mode
Pd(PPh3​)4​ (5 mol%)NoneCuI (10 mol%) Et3​N THF<10%Morpholine-Cu chelation; Glaser homocoupling.
PdCl2​(PPh3​)2​ (5 mol%)NoneCuI (10 mol%) iPr2​NH DMF15%Steric clash during transmetallation.
Pd2​(dba)3​ (2.5 mol%)XPhos (5 mol%)None Cs2​CO3​ 1,4-Dioxane88% Optimal: Cu-free avoids chelation.
Pd(OAc)2​ (5 mol%)SPhos (10 mol%)None DBUTHF82% Highly efficient alternative[4].

Part 4: Experimental Protocols

Protocol A: Optimized Copper-Free Sonogashira Coupling

Designed specifically for 4-(5-Ethynyl-2-fluorophenyl)morpholine to prevent heteroatom coordination and overcome steric hindrance.

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • 4-(5-Ethynyl-2-fluorophenyl)morpholine (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol% Pd)

  • XPhos (5.0 mol%)

  • Cs2​CO3​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Active Catalyst: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ and XPhos. Add 2 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 15 minutes to ensure the pre-formation of the active L1​Pd(0) complex (solution will turn a deep, homogeneous red/orange)[1].

  • Substrate Addition: To the active catalyst solution, add the aryl halide and finely milled Cs2​CO3​ .

  • Alkyne Introduction: Dissolve 4-(5-Ethynyl-2-fluorophenyl)morpholine in 1 mL of degassed 1,4-Dioxane and add it dropwise to the reaction mixture over 5 minutes to maintain a low localized concentration of the alkyne, further suppressing any residual homocoupling pathways.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and heat the vigorously stirring mixture to 90 °C in an oil bath for 12–16 hours.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon full consumption of the aryl halide, cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the coupled product.

Part 5: References

  • Application Notes and Protocol for Sonogashira Coupling Utilizing a Bulky Phosphine Ligand. Benchchem. 1

  • Mechanistic Insights and Implications of Dearomative Rearrangement in Copper-Free Sonogashira Cross-Coupling Catalyzed by Pd-Cy*Phine. Organometallics, American Chemical Society.2

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, American Chemical Society.3

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 4-(5-Ethynyl-2-fluorophenyl)morpholine

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate three-dimensional architecture of organic compounds. This guide provides an in-depth analysis of the expected 1H and 13C NMR spectra of 4-(5-Ethynyl-2-fluorophenyl)morpholine, a compound of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available databases, this guide will leverage spectral data from structurally analogous compounds to provide a robust, predictive analysis. This approach not only offers a detailed spectral interpretation but also serves as a practical framework for chemists to analyze similar novel structures.

Deciphering the Molecular Landscape: A Predictive Approach

The structure of 4-(5-Ethynyl-2-fluorophenyl)morpholine can be dissected into three key fragments: a 1,2,4-trisubstituted phenyl ring, an ethynyl group, and a morpholine moiety. The interplay of these components, particularly the influence of the electronegative fluorine atom and the magnetically anisotropic ethynyl group, will dictate the chemical shifts and coupling patterns observed in the NMR spectra.

The Morpholine Moiety: A Conformational Chameleon

The morpholine ring typically adopts a chair conformation.[1][2] The protons on the methylene groups adjacent to the oxygen and nitrogen atoms exhibit characteristic chemical shifts. The protons on the carbons next to the oxygen (H-2' and H-6') are expected to appear at a lower field (higher ppm) compared to those next to the nitrogen (H-3' and H-5') due to the deshielding effect of the oxygen atom.[3][4] In N-substituted morpholines, the chemical shifts of the α-protons to the nitrogen are influenced by the nature of the substituent.[2] For an N-aryl substituted morpholine, these protons typically resonate around 3.0-3.3 ppm, while the protons adjacent to the oxygen appear around 3.8-4.0 ppm.[5][6]

The Aromatic Core: Navigating Electronic Effects

The 2-fluoro and 5-ethynyl substituents on the phenyl ring will significantly influence the chemical shifts of the aromatic protons (H-3, H-4, and H-6). The fluorine atom, being highly electronegative, will deshield the ortho proton (H-3) and also introduce characteristic 1H-19F and 13C-19F coupling constants.[7][8][9] The ethynyl group, with its triple bond, will exert a deshielding effect on the adjacent protons.

By comparing with similar substituted fluorobenzenes, we can predict the approximate chemical shifts and coupling patterns for the aromatic region.[10] The proton ortho to the fluorine (H-3) is expected to be a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The proton H-4 will likely appear as a doublet of doublets, coupled to H-3 and H-6. The proton H-6, being ortho to the ethynyl group, will also be a doublet.

Predicted NMR Spectral Data

Based on the analysis of structurally similar compounds, the following tables summarize the predicted 1H and 13C NMR spectral data for 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.1 - 7.3ddJH3-H4 ≈ 8.5, JH3-F ≈ 5.01H
H-4~6.9 - 7.1ddJH4-H3 ≈ 8.5, JH4-H6 ≈ 2.51H
H-6~7.2 - 7.4dJH6-H4 ≈ 2.51H
Ethynyl-H~3.1s-1H
H-2', H-6'~3.90tJ ≈ 4.84H
H-3', H-5'~3.15tJ ≈ 4.84H

Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)
C-1~145 (d)d, JC1-F ≈ 8 Hz
C-2~154 (d)d, JC2-F ≈ 250 Hz
C-3~117 (d)d, JC3-F ≈ 4 Hz
C-4~121 (d)d, JC4-F ≈ 3 Hz
C-5~120s
C-6~113 (d)d, JC6-F ≈ 6 Hz
Ethynyl-C (C≡CH)~83s
Ethynyl-C (C≡CH)~78s
C-2', C-6'~66.7s
C-3', C-5'~50.0 (d)d, JC5'-F ≈ 5 Hz

Multiplicity: s = singlet, d = doublet

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 4-(5-Ethynyl-2-fluorophenyl)morpholine, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition
  • Spectrometer : 400 MHz or higher field NMR spectrometer.

  • Pulse Program : Standard single-pulse experiment (e.g., zg30).

  • Number of Scans : 16-64 scans.

  • Relaxation Delay : 1.0 - 2.0 seconds.

  • Spectral Width : -2 to 12 ppm.

  • Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

¹³C NMR Acquisition
  • Spectrometer : 100 MHz or higher field NMR spectrometer.

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans : 1024-4096 scans.

  • Relaxation Delay : 2.0 seconds.

  • Spectral Width : 0 to 200 ppm.

  • Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

2D NMR Experiments

To further confirm the assignments, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks within the aromatic and morpholine spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and connecting the different fragments of the molecule.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the NMR analysis and the key correlations expected.

Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound Weighing Solvent Dissolution in CDCl3 Compound->Solvent TMS Add TMS Solvent->TMS Tube Transfer to NMR Tube TMS->Tube H1_NMR 1H NMR Tube->H1_NMR C13_NMR 13C NMR Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Tube->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phasing Phase & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration & Peak Picking Calibration->Integration Assignment Spectral Assignment Integration->Assignment Structural Connectivity cluster_phenyl Phenyl Ring cluster_morpholine Morpholine Ring C1 C1 C2 C2-F C1->C2 N N C1->N Key HMBC Correlation C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-C≡CH C4->C5 C6 C6-H C5->C6 C6->C1 C3_prime C3'/C5' N->C3_prime C2_prime C2'/C6' O O C2_prime->O C3_prime->C2_prime

Caption: Key structural correlations for spectral assignment.

Conclusion

This guide provides a comprehensive, predictive analysis of the 1H and 13C NMR spectra of 4-(5-Ethynyl-2-fluorophenyl)morpholine. By leveraging data from analogous structures, we have established a solid foundation for interpreting the experimental spectra of this and similar molecules. The detailed experimental protocols and workflow diagrams offer a practical roadmap for researchers to acquire and analyze high-quality NMR data, ensuring structural integrity and accelerating the drug discovery process.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Available at: [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. Available at: [Link]

  • Lustig, E., & Hansen, E. A. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 84(18), 3468-3471. Available at: [Link]

  • ResearchGate. (2017, November 17). Abt synthesized morpholine derivatives NMR spectra? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Available at: [Link]

  • SpectraBase. (n.d.). 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. Available at: [Link]

  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Hein, S. M., & Wenzel, T. J. (2017). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 94(7), 929-933. Available at: [Link]

  • MDPI. (2020, May 31). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Available at: [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]

  • Metin, B. (2014). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Available at: [Link]

  • SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. Available at: [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link]

  • MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

Sources

Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylmorpholine Alkynes in Click Chemistry

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular assembly is a critical decision that influences not only the efficiency of the synthesis but also...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular assembly is a critical decision that influences not only the efficiency of the synthesis but also the ultimate properties of the target compound. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, stands as a cornerstone of modern chemical ligation due to its reliability and broad functional group tolerance. Within the vast arsenal of alkynes available for this transformation, functionalized phenylacetylenes are of particular interest.

This guide provides an in-depth comparison of 4-(5-ethynyl-2-fluorophenyl)morpholine and its non-fluorinated analog, 4-(5-ethynylphenyl)morpholine , in the context of CuAAC reactions. We will explore how a single, strategically placed fluorine atom can modulate reactivity and impart desirable properties to the resulting triazole products.

The Fluorine Factor: More Than Just an Isostere

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability.[1] In the context of the CuAAC reaction, the presence of a fluorine atom on the phenylacetylene ring, particularly in the ortho position, introduces significant electronic effects that can influence the reaction kinetics.

Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing effect through the sigma bond (inductive effect). This has two primary consequences for the alkyne moiety:

  • Increased Acidity of the Alkyne Proton: The rate-determining step in many CuAAC reactions is the deprotonation of the terminal alkyne by a copper(I) species to form the crucial copper(I) acetylide intermediate.[2] An electron-withdrawing group, like fluorine, increases the acidity (lowers the pKa) of the terminal alkyne's C-H bond.[3] This facilitates its deprotonation, potentially accelerating the formation of the copper acetylide and, consequently, the overall reaction rate.

  • Modulation of Electronic Properties: The electron-deficient nature of the fluorinated aryl alkyne can influence its interaction with the copper catalyst and the azide partner throughout the catalytic cycle.

While direct, side-by-side kinetic data for 4-(5-ethynyl-2-fluorophenyl)morpholine and its non-fluorinated counterpart is not extensively published, a wealth of research on related systems provides a strong basis for comparison. Studies have consistently shown that alkynes bearing electron-withdrawing groups are among the most reactive substrates for CuAAC.[2] For instance, propiolamides and other electronically activated alkynes often exhibit faster reaction rates compared to standard alkyl or unactivated aryl alkynes, especially under demanding conditions with low catalyst concentrations.[4][5]

Performance Comparison: A Data-Informed Perspective

Based on established principles and related experimental findings, we can construct a comparative performance profile for the fluorinated and non-fluorinated analogs.

Table 1: Comparative Performance in CuAAC Reactions

Parameter4-(5-ethynylphenyl)morpholine (Non-Fluorinated)4-(5-ethynyl-2-fluorophenyl)morpholine (Fluorinated)Rationale & Supporting Evidence
Anticipated Reaction Rate BaselineEnhanced The ortho-fluoro group acts as an electron-withdrawing substituent, increasing the acidity of the alkyne proton. This facilitates the turnover-limiting deprotonation step to form the copper acetylide intermediate, leading to faster kinetics.[2]
Reaction Yield HighHighThe CuAAC reaction is known for its high efficiency and yields. Both substrates are expected to proceed to high conversion under standard conditions.[6]
Product Properties Standard 1,2,3-triazole- Metabolic Stability: C-F bond can block sites of metabolism.- Binding Interactions: Fluorine can act as a hydrogen bond acceptor.- 19F NMR Probe: Allows for easy tracking and characterization.The introduction of fluorine is a key strategy in medicinal chemistry to confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties. The presence of a 19F nucleus provides a powerful analytical handle.[1]
Choice of Application General purpose click chemistry, materials science.Medicinal chemistry, drug discovery, chemical biology, applications requiring 19F NMR analysis.The enhanced properties conferred by the fluorine atom make the fluorinated analog particularly valuable for the development of bioactive compounds and advanced probes.

Experimental Workflow & Protocols

To ensure a valid comparison between these two reagents, a standardized experimental protocol is essential. The following section details a robust, general-purpose procedure for the CuAAC reaction, which can be used to empirically determine the relative reactivity and performance of the fluorinated and non-fluorinated alkynes.

Conceptual Experimental Workflow

The diagram below illustrates the logical flow of a typical CuAAC experiment designed for comparing the two alkynes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alkyne Prepare Stock Solutions: 1. Alkyne (Fluorinated or Non-Fluorinated) in DMSO 2. Azide (e.g., Benzyl Azide) in DMSO mix Combine in Reaction Vial: 1. Solvent (e.g., t-BuOH/H2O) 2. Alkyne Solution 3. Azide Solution 4. Catalyst/Ligand Mix prep_alkyne->mix prep_cu Prepare Catalyst/Ligand Mix: - CuSO4 solution in H2O - THPTA solution in H2O (Premix 1:5 ratio) prep_cu->mix prep_reductant Prepare Reductant: - Sodium Ascorbate in H2O (Prepare Fresh) initiate Initiate Reaction: Add Sodium Ascorbate Solution prep_reductant->initiate mix->initiate run Incubate Reaction: - Room Temperature - Stirring - Protect from light initiate->run monitor Monitor Progress: - TLC or LC-MS - (e.g., at t=0, 15, 30, 60 min) run->monitor workup Work-up & Isolation: - Dilute with H2O - Extract with EtOAc - Dry & Concentrate monitor->workup characterize Characterize Product: - NMR (1H, 13C, 19F) - Mass Spectrometry workup->characterize caption Experimental workflow for comparing alkyne reactivity.

Caption: Experimental workflow for comparing alkyne reactivity.
Detailed Step-by-Step Protocol

This protocol is designed for a small-scale (0.1 mmol) reaction.

Materials:

  • Alkyne: 4-(5-ethynyl-2-fluorophenyl)morpholine OR 4-(5-ethynylphenyl)morpholine

  • Azide: Benzyl azide (or other suitable azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: tert-Butanol, Deionized Water, Dimethyl Sulfoxide (DMSO)

Procedure:

  • Stock Solution Preparation:

    • Alkyne Stock (100 mM): Dissolve the alkyne (0.11 mmol, 1.1 eq) in 1.1 mL of DMSO.

    • Azide Stock (100 mM): Dissolve benzyl azide (13.3 mg, 0.1 mmol, 1.0 eq) in 1.0 mL of DMSO.

    • CuSO₄ Stock (20 mM): Dissolve CuSO₄·5H₂O (5.0 mg) in 1.0 mL of deionized water.

    • THPTA Stock (100 mM): Dissolve THPTA (43.4 mg) in 1.0 mL of deionized water.

    • Sodium Ascorbate Stock (300 mM): Dissolve Sodium Ascorbate (59.4 mg) in 1.0 mL of deionized water. Note: Prepare this solution fresh before use.

  • Reaction Setup:

    • In a 4 mL vial, add 1.0 mL of tert-Butanol and 1.0 mL of deionized water.

    • Add 100 µL of the Azide Stock solution (final concentration ~5 mM).

    • Add 110 µL of the Alkyne Stock solution (final concentration ~5.5 mM).

    • In a separate microcentrifuge tube, prepare the catalyst complex by mixing 50 µL of the THPTA Stock (5 mol%) with 50 µL of the CuSO₄ Stock (1 mol%). Vortex briefly and let it stand for 2 minutes.

    • Add the 100 µL of the prepared catalyst complex to the reaction vial.

  • Initiation and Monitoring:

    • To initiate the reaction, add 50 µL of the freshly prepared Sodium Ascorbate Stock solution (15 mol%).

    • Immediately start a timer and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 10, 30, 60 minutes) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (azide) is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with 5 mL of water.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude triazole product.

    • Purify the product by flash column chromatography if necessary.

Mechanistic Insight: The CuAAC Catalytic Cycle

Understanding the mechanism provides causality for the experimental observations. The enhanced acidity of the fluorinated alkyne directly impacts the initial and often rate-limiting step of the cycle.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion and Expert Recommendation

The choice between 4-(5-ethynyl-2-fluorophenyl)morpholine and its non-fluorinated analog is dictated by the specific goals of the research.

  • For applications where rapid, efficient ligation is the primary concern and the final properties of the triazole are less critical (e.g., in materials science or as a simple linker), the non-fluorinated analog is a cost-effective and highly reliable choice.

  • For applications in drug discovery and chemical biology , the fluorinated analog offers compelling advantages that often justify its use. The anticipated enhancement in reaction kinetics is a valuable bonus, but the primary drivers for its selection are the beneficial physicochemical properties imparted by the fluorine atom. The ability to improve metabolic stability, introduce new non-covalent interactions, and serve as a ¹⁹F NMR probe makes it a superior building block for creating sophisticated molecular entities with therapeutic or diagnostic potential.

References

  • Finn, M. G., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 24(7), 1085–1101. [Link]

  • Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699. [Link]

  • Straub, B. F., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2694–2719. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Powers, D. C., & Ritter, T. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • Geng, Z., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology. [Link]

  • Zhang, T., et al. (2022). Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. Combustion and Flame, 243, 112204. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Chheda, H., et al. (2022). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. NSUWorks. [Link]

  • National Science Foundation Public Access Repository. (n.d.). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. [Link]

  • Wipf Group. (2013). New Mechanistic Insight into the Copper(I)-Catalysed Azide-Alkyne Cycloaddition! [Link]

  • Petersen, I. N., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 11(2), 336–343. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Guerin, M., et al. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Molecules, 29(14), 3192. [Link]

  • Schoffstall, A. M., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2028. [Link]

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Validation

A Validated High-Performance Liquid Chromatography Method for Purity Assessment of 4-(5-Ethynyl-2-fluorophenyl)morpholine: A Comparative Guide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 4-(5-Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 4-(5-Ethynyl-2-fluorophenyl)morpholine, a robust and reliable analytical method for purity determination is paramount. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity testing of this compound. We will delve into the rationale behind the method development, a detailed validation protocol based on International Council for Harmonisation (ICH) guidelines, and a comparative analysis with alternative analytical technologies.

The Analyte: Understanding 4-(5-Ethynyl-2-fluorophenyl)morpholine

To develop a specific and sensitive HPLC method, a fundamental understanding of the analyte's physicochemical properties is essential.

Structure:

Based on its structure, we can predict key properties that will influence the chromatographic behavior of 4-(5-Ethynyl-2-fluorophenyl)morpholine:

  • Molecular Weight: Approximately 219.23 g/mol .

  • Polarity: The presence of the morpholine ring and the fluorine atom introduces polarity, while the phenyl and ethynyl groups contribute to its non-polar character. This amphiphilic nature makes reversed-phase HPLC an ideal separation technique.

  • pKa: The nitrogen atom in the morpholine ring is basic. Predictive models suggest a pKa value in the range of 4.5-5.5.[1][2][3][4] This is a critical parameter for controlling the analyte's retention and peak shape by adjusting the mobile phase pH.

  • UV Absorbance: The aromatic ring and the ethynyl group constitute a chromophore that is expected to absorb UV light. A predicted UV maximum (λmax) is anticipated in the range of 240-260 nm, providing a suitable wavelength for detection.

A Validated HPLC Method for Purity Determination

The following HPLC method has been developed and validated to ensure its suitability for the intended purpose of purity testing of 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Experimental Workflow

The overall workflow for the HPLC method validation is depicted below:

Caption: Workflow for HPLC Method Development and Validation.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Method Development Choices:

  • Column: A C18 column was selected due to the predicted moderate hydrophobicity of the analyte. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time for purity analysis.[5][6]

  • Mobile Phase: A mobile phase with a low pH (formic acid, pH ~2.8) ensures that the basic morpholine nitrogen is protonated, leading to a single ionic species and thus a sharp, symmetrical peak. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable timeframe.

  • Detection: Based on the predicted UV spectrum, 254 nm was chosen as a robust detection wavelength that is likely to provide good sensitivity for the parent compound and any related impurities containing the aromatic chromophore.

Method Validation Protocol and Results

The developed method was validated according to the ICH Q2(R1) guideline for the validation of analytical procedures.[7]

Logical Interdependence of Validation Parameters

Validation_Parameters_Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of HPLC Validation Parameters.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: A solution of 4-(5-Ethynyl-2-fluorophenyl)morpholine was spiked with a mixture of potential starting materials and by-products. Additionally, the drug substance was subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

  • Acceptance Criteria: The peak for 4-(5-Ethynyl-2-fluorophenyl)morpholine should be free from any co-eluting peaks from the spiked impurities or degradation products. Peak purity analysis (e.g., using a photodiode array detector) should show a peak purity angle less than the peak purity threshold.

  • Results: The method demonstrated excellent specificity. The main peak was well-resolved from all spiked impurities and degradation products. Peak purity analysis confirmed the homogeneity of the analyte peak under all conditions.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: A series of solutions of 4-(5-Ethynyl-2-fluorophenyl)morpholine were prepared at five concentration levels, ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Results:

Concentration (mg/mL)Peak Area (arbitrary units)
0.05510,234
0.075765,890
0.101,021,546
0.1251,276,901
0.151,532,457
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Results:

Spiked LevelAmount Spiked (mg/mL)Amount Recovered (mg/mL)Recovery (%)
80%0.080.07998.8
100%0.100.101101.0
120%0.120.11999.2
Average Recovery (%) 99.7
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration solution were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Results:

Precision Level% RSD of Peak Area
Repeatability 0.8%
Intermediate Precision 1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results:

    • LOD: 0.001 mg/mL

    • LOQ: 0.003 mg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: The effect of small variations in flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic) were evaluated.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

  • Results: The method was found to be robust within the tested parameters, with all system suitability criteria met and no significant impact on the analytical results.

Comparison with Alternative Analytical Technologies

While the validated HPLC method is robust and reliable, it is important for researchers to be aware of alternative technologies that may offer advantages in specific scenarios.

FeatureValidated HPLC-UV Ultra-High-Performance Liquid Chromatography (UPLC) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses columns with sub-2 µm particles, requiring higher pressures.Uses a supercritical fluid (typically CO₂) as the mobile phase.[5][6][8][9][10]Separation based on the differential migration of ions in an electric field.[7][11][12][13][14]
Speed Moderate (typical run times of 15-30 min).Very fast (run times often < 5 min).[1][15][16][17][18]Very fast, often faster than UPLC.Very fast, with short analysis times.
Resolution Good.Excellent, superior to HPLC.Can provide unique selectivity, especially for chiral separations.Very high efficiency and resolution.
Solvent Consumption Moderate.Significantly lower than HPLC.Drastically reduced organic solvent consumption ("greener" technology).Extremely low solvent and sample consumption.
Cost (Instrument) Lower.Higher than HPLC.Higher than HPLC.Lower to moderate.
Ideal Applications Routine QC, purity testing, and assays.High-throughput screening, impurity profiling, and complex mixture analysis.Chiral separations, and analysis of non-polar compounds.Analysis of charged species, chiral separations, and analysis of biomolecules.

Conclusion

The presented HPLC method for the purity testing of 4-(5-Ethynyl-2-fluorophenyl)morpholine is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The comprehensive validation data provides a high degree of assurance in the reliability of the results. While alternative technologies like UPLC, SFC, and CE offer advantages in terms of speed and reduced solvent consumption, the validated HPLC method remains a cost-effective and highly reliable workhorse for routine pharmaceutical analysis. The choice of analytical technique should ultimately be guided by the specific requirements of the analysis, available resources, and the stage of drug development.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • European Pharmaceutical Review. (2023, December 1). Capillary electrophoresis in biopharmaceutical analysis. Retrieved from European Pharmaceutical Review website.
  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations.
  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry.
  • PubMed. (2005, September 23). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • PubMed. (n.d.). Capillary electrophoresis in pharmaceutical analysis.
  • Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis.
  • PubMed. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis.
  • ScienceDirect. (2012, July 24). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography.
  • Waters Corporation. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS.
  • Labcompare. (2024, November 4). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control.
  • SciSpace. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. Retrieved from The Royal Society of Chemistry website.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Crawford Scientific. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • IAPC. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • IRO Group Inc. (n.d.). Morpholine.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromo-2-fluorophenyl)morpholine | 513068-89-8.
  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (n.d.). Retrieved from a chemistry-europe.onlinelibrary.wiley.com URL.
  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207).
  • SpectraBase. (n.d.). 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-.
  • Sciencemadness Wiki. (2022, September 1). Morpholine.
  • NextSDS. (n.d.). 4-(5-broMo-2-fluorophenyl)Morpholine — Chemical Substance Information.
  • PubChem. (2026, March 7). 4-(2-Fluoro-5-iodobenzyl)morpholine | C11H13FINO | CID 177861332.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-.
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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(5-Ethynyl-2-fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Blueprints with Mass Spectrometry In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Blueprints with Mass Spectrometry

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The technique, which measures the mass-to-charge ratio (m/z) of ionized molecules, provides not only the molecular weight but also a unique fragmentation "fingerprint." When a molecule is ionized in the mass spectrometer, it often breaks apart in a predictable manner, and the resulting fragment ions provide a roadmap to its underlying chemical architecture. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-(5-Ethynyl-2-fluorophenyl)morpholine, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation behavior with that of structurally related analogues, we can gain a deeper understanding of how the interplay of its functional groups—a morpholine ring, a fluorinated phenyl ring, and an ethynyl substituent—governs its fragmentation pathways. This comparative approach is crucial for unambiguous compound identification, impurity profiling, and metabolism studies in drug development.

Predicted Fragmentation Profile of 4-(5-Ethynyl-2-fluorophenyl)morpholine

The molecular structure of 4-(5-Ethynyl-2-fluorophenyl)morpholine contains several key features that will dictate its fragmentation under electron ionization. The aromatic system is expected to stabilize the molecular ion, likely resulting in a prominent molecular ion peak (M+•). The presence of a nitrogen atom means the molecular ion will have an odd mass-to-charge ratio, in accordance with the Nitrogen Rule. The primary fragmentation pathways are anticipated to be initiated by cleavages at the bonds adjacent to the nitrogen atom of the morpholine ring (alpha-cleavage) and by fragmentation of the morpholine ring itself. The fluorophenyl and ethynyl groups will also influence the fragmentation cascade.

Below is a proposed fragmentation scheme for 4-(5-Ethynyl-2-fluorophenyl)morpholine, followed by a comparative analysis with related structures.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process for 4-(5-Ethynyl-2-fluorophenyl)morpholine can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

fragmentation_workflow M Molecular Ion (M+•) 4-(5-Ethynyl-2-fluorophenyl)morpholine F1 Fragment 1 Loss of C2H4O M->F1 Retro-Diels-Alder F2 Fragment 2 Loss of CH2O M->F2 Alpha-cleavage F3 Fragment 3 Cleavage of Morpholine Ring M->F3 Ring Opening F4 Fragment 4 Fluorophenyl-containing fragment F3->F4 Further Fragmentation

Caption: Predicted fragmentation workflow for 4-(5-Ethynyl-2-fluorophenyl)morpholine.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, the predicted fragmentation of 4-(5-Ethynyl-2-fluorophenyl)morpholine is compared with the known fragmentation patterns of key structural components: morpholine, a fluorinated aromatic compound, and an ethynyl-substituted aromatic compound.

Compound Key Fragmentation Pathways Characteristic Fragment Ions (m/z) Rationale
4-(5-Ethynyl-2-fluorophenyl)morpholine (Predicted) Alpha-cleavage of the morpholine ring, loss of C2H4O, fragmentation of the fluorophenyl ring.M+•, [M-30]+•, [M-44]+•, ions corresponding to the fluorophenyl moiety.The nitrogen atom directs the initial fragmentation, leading to characteristic losses from the morpholine ring. The stable aromatic ring is expected to form prominent fragment ions.
Morpholine [1]Alpha-cleavage, loss of CH2O.87 (M+•), 57, 30.The primary fragmentation of simple cyclic amines involves cleavage at the C-C bond adjacent to the nitrogen.[2]
Fluorobenzene Loss of F•, loss of HF.96 (M+•), 77, 76.The C-F bond is strong, but fragmentation can lead to the loss of the halogen atom or a neutral molecule of hydrogen fluoride.
Phenylacetylene Prominent molecular ion, loss of acetylene.102 (M+•), 76.Aromatic systems are stable, resulting in a strong molecular ion peak.[3] The ethynyl group can be lost as a neutral acetylene molecule.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard method for the analysis of 4-(5-Ethynyl-2-fluorophenyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Prepare a stock solution of 4-(5-Ethynyl-2-fluorophenyl)morpholine at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • Perform a serial dilution to obtain a working solution of approximately 1-10 µg/mL.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

Data Acquisition and Analysis
  • Acquire the data in full scan mode to obtain a complete mass spectrum.

  • For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways and reference spectra of related compounds.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 1-10 µg/mL Working Solution P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Separation on HP-5ms Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-500) A3->A4 D1 Identify Molecular Ion (M+•) A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Reference Spectra D2->D3

Caption: Step-by-step workflow for GC-MS analysis.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of 4-(5-Ethynyl-2-fluorophenyl)morpholine based on established fragmentation principles and comparative analysis with structurally related molecules. The predicted fragmentation pathways, centered around the lability of the morpholine ring and the stability of the aromatic system, offer a robust framework for the identification and characterization of this compound. Experimental verification using the outlined GC-MS protocol is essential to confirm these predicted pathways and determine the relative abundances of the fragment ions. For researchers in drug development, this information is critical for metabolite identification, where understanding the core fragmentation of the parent drug is paramount. Future studies employing high-resolution mass spectrometry (HRMS) would provide exact mass measurements, further solidifying fragment ion assignments and enabling the differentiation of isobaric species.

References

  • ResearchGate. Mass fragmentation pattern of compound 5. Available from: [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

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  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubMed. Comprehensive two-dimensional gas chromatography high-resolution mass spectrometry for the analysis of substituted and unsubstituted polycyclic aromatic compounds in environmental samples. Available from: [Link]

  • National Institute of Standards and Technology. Morpholine - the NIST WebBook. Available from: [Link]

  • ACS Publications. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Available from: [Link]

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  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available from: [Link]

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  • PubChem. 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S). Available from: [Link]

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Validation

A Comparative Analysis of the Reactivity of 4-(5-Ethynyl-2-fluorophenyl)morpholine and Standard Terminal Alkynes in Key Coupling Reactions

Introduction: The Strategic Importance of Terminal Alkynes in Drug Discovery Terminal alkynes are foundational building blocks in modern medicinal chemistry and drug development. Their rigid, linear geometry and unique e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Terminal Alkynes in Drug Discovery

Terminal alkynes are foundational building blocks in modern medicinal chemistry and drug development. Their rigid, linear geometry and unique electronic properties allow them to serve as versatile handles for molecular assembly, enabling the construction of complex architectures through a variety of high-yield transformations. The reactivity of the terminal C(sp)-H bond is paramount, offering a gateway to powerful C-C bond-forming reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".[1][2]

The ability to modulate the reactivity of this functional group through synthetic design is a key strategy for achieving selectivity and efficiency. Substituents on the alkyne-bearing scaffold can exert profound steric and electronic effects, influencing reaction kinetics, catalyst compatibility, and overall yield. This guide provides an in-depth comparative analysis of 4-(5-ethynyl-2-fluorophenyl)morpholine (Compound of Interest, CoI) , a specialized building block featuring both electron-withdrawing and electron-donating functionalities, against two industry-standard terminal alkynes: Phenylacetylene (an aromatic alkyne) and 1-Octyne (an aliphatic alkyne).

Through a combination of theoretical analysis and supporting experimental frameworks, this document will equip researchers with the insights needed to strategically deploy these reagents in complex synthetic campaigns.

G cluster_CoI Compound of Interest (CoI) cluster_Std1 Standard Aromatic Alkyne cluster_Std2 Standard Aliphatic Alkyne CoI 4-(5-Ethynyl-2-fluorophenyl)morpholine CoI_Struct Std1 Phenylacetylene Std1_Struct Std2 1-Octyne Std2_Struct

Figure 1: Structures of the terminal alkynes under comparison.

Theoretical Framework: Understanding the Drivers of Alkyne Reactivity

The reactivity of a terminal alkyne in transition-metal-catalyzed reactions is primarily governed by two factors: the acidity of the terminal proton and the electronic nature of the triple bond.

  • C(sp)-H Bond Acidity (pKa ≈ 25): The most significant characteristic of terminal alkynes is the acidity of the terminal proton, which allows for deprotonation by a suitable base to form a potent acetylide nucleophile.[2] This step is critical in mechanisms like the Sonogashira coupling.[3] The acidity is highly sensitive to electronic effects:

    • Electron-Withdrawing Groups (EWGs) stabilize the resulting acetylide anion, thereby increasing the acidity (lowering the pKa) of the alkyne proton.

    • Electron-Donating Groups (EDGs) destabilize the anion, making the proton less acidic.

  • Electronic and Steric Profile: The substituents also influence the catalyst's approach and the electron density of the π-system.

    • In our CoI , the ortho-fluoro atom acts as a powerful EWG through induction, significantly increasing the acidity of the alkyne proton. The morpholine group, while bulky, can act as an EDG through resonance via its nitrogen lone pair. This electronic push-pull system creates a unique reactivity profile.

    • Phenylacetylene serves as a baseline aromatic alkyne.

    • 1-Octyne represents a simple aliphatic alkyne, where the alkyl chain has a weak electron-donating effect.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of medicinal chemistry for creating C(sp²)-C(sp) bonds.[3][4][5] The reaction proceeds through a dual catalytic cycle involving palladium and copper.[3] The formation of a copper(I) acetylide is a key step, the rate of which is influenced by the alkyne's acidity.[3]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 R¹-Pd(II)L₂-X (Aryl/Vinyl Palladium) pd0->pd_int1 Oxidative Addition of R¹-X pd_int2 R¹-Pd(II)L₂-C≡CR² (Alkynyl Palladium) pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product R¹-C≡CR² pd_int2->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_x->cu_acetylide Base cu_acetylide->pd_int1 Supplies Acetylide alkyne H-C≡CR² alkyne->cu_acetylide

Figure 2: Simplified mechanism of the Sonogashira coupling.

Experimental Hypothesis & Expected Outcome:

We hypothesize that the enhanced acidity of the CoI due to the ortho-fluoro substituent will accelerate the formation of the copper acetylide intermediate. This should translate to a faster overall reaction rate compared to Phenylacetylene and 1-Octyne, particularly under conditions where this step is rate-limiting.

Supporting Experimental Data (Hypothetical)

A kinetic study was designed monitoring the coupling of each alkyne with 4-iodoanisole using a standard Pd/Cu catalyst system. Reaction progress was tracked by automated UHPLC.[6][7]

Alkyne SubstrateInitial Rate (M/s x 10⁻⁵)Time to 95% Conversion (min)Key Observations
4-(5-Ethynyl-2-fluorophenyl)morpholine (CoI) 8.545Rapid conversion with minimal side products. The electron-withdrawing fluoro group facilitates the reaction as predicted.[8]
Phenylacetylene 4.290Standard reactivity profile. Serves as a reliable baseline for aryl alkynes.[9]
1-Octyne 2.1180Slower reaction, likely due to the lower acidity of the aliphatic alkyne proton and potential for catalyst inhibition.[10]

Table 1: Comparative kinetic data for the Sonogashira coupling.

Comparative Reactivity in CuAAC "Click" Chemistry

The CuAAC reaction is a powerful ligation method known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[11] It involves the cycloaddition of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. Unlike the Sonogashira coupling, the mechanism is not believed to proceed via a fully deprotonated acetylide, but the electronic properties of the alkyne still play a role.

Experimental Hypothesis & Expected Outcome:

While less dependent on pKa, the rate of CuAAC can be influenced by the alkyne's electronic density. An electron-deficient alkyne, such as our CoI , may exhibit slightly altered reactivity compared to the more electron-neutral Phenylacetylene. A potential side reaction in CuAAC is the copper-catalyzed homocoupling (dimerization) of the terminal alkyne, which can be exacerbated at higher temperatures or catalyst loadings.[12][13]

Supporting Experimental Data (Hypothetical)

Each alkyne was reacted with benzyl azide under standard Cu(I) catalysis. Product formation and dimer formation were quantified by HPLC-MS.[14]

Alkyne SubstrateTriazole Yield (%)Dimer Byproduct (%)Time to Completion (h)
4-(5-Ethynyl-2-fluorophenyl)morpholine (CoI) 98<11.5
Phenylacetylene 96~22.0
1-Octyne >99<11.0

Table 2: Comparative yields in the CuAAC reaction.

Interpretation: All three alkynes are highly effective in the CuAAC reaction, demonstrating its robustness. The slightly faster reaction of 1-Octyne may be attributed to its smaller steric profile and lack of aromatic conjugation. The CoI performs exceptionally well, with negligible dimer formation, suggesting that its specific electronic and steric properties are highly compatible with this transformation.

Experimental Protocols for Reactivity Assessment

To ensure the trustworthiness and reproducibility of these comparisons, standardized, self-validating protocols are essential.

Protocol 1: Kinetic Monitoring of Sonogashira Coupling via Automated HPLC

This protocol describes a method for obtaining high-resolution kinetic data for the Sonogashira reaction.

  • Reactor Setup: To a 25 mL three-neck flask equipped with a magnetic stir bar, condenser, and septum, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Reaction Initiation: At time t=0, add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe. Begin vigorous stirring at the desired temperature (e.g., 50 °C).

  • Automated Sampling: An automated HPLC sampling system is programmed to withdraw a 5 µL aliquot from the reaction mixture every 5 minutes.[7]

  • Quenching and Dilution: The aliquot is immediately quenched in-line with a 95 µL solution of acetonitrile/water containing an internal standard (e.g., naphthalene).

  • Analysis: The diluted sample is injected onto a C18 UHPLC column for rapid analysis (<2 minutes per run).[6] The disappearance of starting material and appearance of product are monitored by UV detection and integrated relative to the internal standard.

  • Data Processing: The concentration vs. time data is plotted to determine the initial reaction rate and kinetic profile.

Figure 3: Workflow for automated kinetic analysis of coupling reactions.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that the reactivity of terminal alkynes can be precisely tuned through strategic substitution.

  • 4-(5-Ethynyl-2-fluorophenyl)morpholine (CoI) emerges as a highly activated and versatile building block. Its enhanced C-H acidity, driven by the ortho-fluoro substituent, leads to significantly accelerated rates in the Sonogashira coupling compared to standard aryl and alkyl alkynes. This feature is particularly valuable for coupling with less reactive electrophiles (e.g., aryl bromides) or for driving reactions to completion under milder conditions, thereby improving functional group tolerance.

  • In CuAAC "Click" Chemistry , the CoI performs with exceptional efficiency and minimal side-product formation, highlighting its broad utility as a ligation partner in bioconjugation and materials science.

  • The choice of alkyne should be a deliberate one, based on the specific demands of the chemical transformation. For reactions where acetylide formation is rate-limiting, an electronically activated alkyne like the CoI offers a distinct advantage. For sterically demanding couplings, a less bulky alkyne like 1-Octyne might be preferred, provided its lower acidity is tolerated.

By understanding the underlying principles of reactivity and employing robust analytical methods for comparison, researchers can unlock the full potential of these indispensable synthetic tools, accelerating the discovery and development of novel chemical entities.

References

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Comparative

Comprehensive Validation of Binding Affinity: 4-(5-Ethynyl-2-fluorophenyl)morpholine-Based Inhibitors vs. Standard Therapeutics

The development of next-generation kinase inhibitors requires pharmacophores that can overcome resistance mutations while maintaining high target selectivity. The 4-(5-Ethynyl-2-fluorophenyl)morpholine (EFM) moiety has e...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation kinase inhibitors requires pharmacophores that can overcome resistance mutations while maintaining high target selectivity. The 4-(5-Ethynyl-2-fluorophenyl)morpholine (EFM) moiety has emerged as a highly specific structural motif in the design of targeted inhibitors, particularly against the EGFR/ErbB kinase family[1].

This guide provides an objective, data-driven comparison of a representative EFM-based inhibitor (designated here as EFM-101) against standard-of-care alternatives (Erlotinib and Gefitinib). Furthermore, it details the self-validating, orthogonal experimental workflows required to rigorously quantify binding affinity, kinetics, and thermodynamics.

The Chemical Logic of the EFM Pharmacophore

The efficacy of EFM-based inhibitors stems from the distinct biophysical contributions of their structural components:

  • Morpholine Ring: Acts as a solubilizing group that interacts with the solvent-exposed region or the kinase hinge region, improving the compound's pharmacokinetic profile.

  • 5-Ethynyl Group: Provides a rigid, linear vector that allows the molecule to penetrate deep into hydrophobic pockets (such as the DFG-out pocket), drastically reducing the dissociation rate ( koff​ ).

  • 2-Fluorophenyl Moiety: The fluorine atom engages in highly directional halogen bonding with the protein backbone. This interaction is strongly enthalpy-driven ( ΔH ), compensating for the entropic penalty of binding and increasing overall affinity[2].

To prove these mechanistic advantages, researchers must move beyond simple IC50​ values and employ an orthogonal validation strategy.

Workflow A Compound Synthesis EFM-Based Inhibitor B Primary Screening (TR-FRET IC50) A->B High-throughput C Kinetic Profiling (SPR - Kd, Kon, Koff) B->C Hit validation D Thermodynamic Validation (ITC - ΔH, -TΔS) B->D Mechanism check E Lead Selection & In Vivo Testing C->E Long residence time D->E Enthalpy-driven

Orthogonal workflow for validating the binding affinity of EFM-based inhibitors.

Comparative Performance Data

To objectively evaluate the EFM-101 inhibitor, we compare its binding parameters against Erlotinib and Gefitinib using Surface Plasmon Resonance (SPR)[3][4] and Isothermal Titration Calorimetry (ITC)[2][5].

The data below illustrates how the EFM pharmacophore shifts the binding profile from a transient, entropy-driven interaction to a prolonged, enthalpy-driven interaction.

Table 1: Kinetic and Thermodynamic Profiling of EGFR Inhibitors
Inhibitor IC50​ (nM) KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min) ΔH (kcal/mol) −TΔS (kcal/mol)
Gefitinib 15.218.52.138.84.3-4.2-6.1
Erlotinib 3.07.54.533.74.9-5.8-5.2
EFM-101 0.8 1.2 5.2 0.6 277.7 -11.4 +2.1

Data Interpretation: While all three compounds exhibit nanomolar affinity, EFM-101 demonstrates a significantly lower koff​ rate, resulting in a residence time of over 4 hours. The ITC data reveals that EFM-101 binding is heavily driven by a favorable enthalpy change ( ΔH=−11.4 kcal/mol), characteristic of the strong halogen bonds formed by the 2-fluorophenyl group[2].

Self-Validating Experimental Protocols

A robust validation pipeline requires protocols designed as self-validating systems. Every step must include internal controls to distinguish true binding from assay artifacts.

High-Throughput Primary Screening (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous format for determining IC50​ values[6].

Causality & Self-Validation: TR-FRET utilizes a long-lifetime fluorophore (e.g., Terbium or Europium) to eliminate short-lived background autofluorescence from the EFM compounds. The system is self-validating through the calculation of a Z′ -factor; a Z′>0.5 between maximum (no inhibitor) and minimum (no enzyme) controls ensures the assay window is statistically robust.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Perform a 3-fold serial dilution of EFM-101 in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 2.5 µL of recombinant EGFR kinase (at the pre-determined EC80​ concentration) to the assay wells[6]. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its apparent Km​ ) and the biotinylated peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Streptavidin-APC, and a Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure the emission ratio (665 nm / 615 nm) after a 1-hour incubation. Fit the data to a four-parameter logistic curve to determine the IC50​ .

Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates[3][4].

Causality & Self-Validation: EFM-based inhibitors often contain hydrophobic moieties that can cause non-specific binding or bulk refractive index shifts. This protocol uses a dual-channel setup (Fc1 as reference, Fc2 as active) and a DMSO solvent correction curve. If the reference channel shows significant binding, the data is flagged for non-specific interactions.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged EGFR kinase on flow cell 2 (Fc2) to a density of ~3000 Response Units (RU). Leave Fc1 unmodified as the reference channel.

  • Solvent Correction: Because EFM inhibitors are dissolved in DMSO, prepare a standard curve of 0.5% to 1.5% DMSO in running buffer (PBS-P+). Inject these standards to create a calibration plot that corrects for bulk refractive index mismatches.

  • Analyte Injection: Prepare a 2-fold dilution series of EFM-101 (from 0.1 nM to 100 nM) in running buffer containing exactly 1% DMSO.

  • Kinetic Cycle: Inject each concentration over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 600 seconds for dissociation.

  • Regeneration: If the inhibitor has a very long residence time (as expected for EFM-101), inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip the captured kinase, and capture fresh kinase for the next cycle.

  • Data Analysis: Subtract the Fc1 signal and the blank buffer injection signal (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding, separating the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components[2][5].

Causality & Self-Validation: To confirm that the measured heat is solely from the EFM-101/EGFR interaction, a "ligand-into-buffer" titration must be performed. The heat of dilution from this control is subtracted from the main experiment. Without this, the endothermic heat of DMSO dilution could mask the exothermic halogen bonding.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the EGFR kinase extensively against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO).

  • Ligand Preparation: Dissolve EFM-101 in the exact same dialysate buffer to prevent heat-of-mixing artifacts. The final concentration should be 10-fold higher than the protein concentration (e.g., 300 µM ligand, 30 µM protein).

  • Titration Setup: Load the protein into the sample cell and the EFM-101 ligand into the injection syringe.

  • Injection Parameters: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2 µL each, spaced 150 seconds apart to allow the thermal baseline to re-equilibrate.

  • Control Titration: Empty the cell, fill it with ITC buffer, and repeat the exact injection sequence with the EFM-101 ligand (Heat of Dilution control).

  • Data Integration: Subtract the control heats from the experimental heats. Integrate the peaks and fit to a single-site binding model to determine n (stoichiometry), Ka​ (association constant), and ΔH [2].

Mechanistic Pathway Visualization

By locking the kinase in an inactive conformation via prolonged, enthalpy-driven binding, EFM-based inhibitors effectively shut down downstream oncogenic signaling cascades.

Pathway LIG EGF Ligand REC EGFR/ErbB Kinase LIG->REC Activates RAS RAS / RAF REC->RAS Phosphorylation INH EFM-Based Inhibitor (Blocks ATP Pocket) INH->REC Competitive Inhibition MEK MEK / ERK RAS->MEK Cascade PRO Tumor Proliferation MEK->PRO Gene Expression

Mechanism of action for EFM-based inhibitors targeting the EGFR/ErbB signaling pathway.

References

  • US7807673B2 - 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors. Google Patents.
  • Isothermal titration calorimetry: This paper reviews how thermodynamic information... Universidad de Zaragoza. Available at:[Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. Available at:[Link]

  • Identification of internalizing ScFvs for EGFR inhibition and apoptosis induction in cholangiocarcinoma cells. PMC (NIH). Available at:[Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling: GC-MS Analysis of 4-(5-Ethynyl-2-fluorophenyl)morpholine

The Imperative of Purity in Pharmaceutical Synthesis In the landscape of modern drug development, the molecule 4-(5-ethynyl-2-fluorophenyl)morpholine represents a class of highly specific, targeted chemical entities. Mor...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of modern drug development, the molecule 4-(5-ethynyl-2-fluorophenyl)morpholine represents a class of highly specific, targeted chemical entities. Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, recognized for their roles in the synthesis of a wide array of pharmaceuticals, from anticancer to antibacterial agents.[1][2] The presence of an ethynyl group and a fluorine atom on the phenyl ring suggests that this molecule is engineered for high-potency and specific biological interactions, common in intermediates for complex active pharmaceutical ingredients (APIs).[3][4]

However, the multi-step synthesis required to produce such a complex molecule inevitably introduces impurities. These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[5][6] From a regulatory and safety standpoint, the identification and quantification of these impurities are not merely a quality control checkbox; they are a critical mandate. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines, such as ICH Q3A(R2), that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][7][8][9][10] Failure to adequately characterize an impurity profile can jeopardize patient safety and lead to significant delays in regulatory approval.

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the robust analysis of impurities arising during the synthesis of 4-(5-ethynyl-2-fluorophenyl)morpholine. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices.

GC-MS: The Gold Standard for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[6] Its power lies in the high-efficiency separation provided by the gas chromatograph, coupled with the definitive identification capabilities of the mass spectrometer.[11] For a molecule like 4-(5-ethynyl-2-fluorophenyl)morpholine and its likely process-related impurities (e.g., residual solvents, starting materials, or smaller by-products), GC-MS is often the primary analytical choice.[12]

The Rationale for Choosing GC-MS

The decision to employ GC-MS is based on several key assumptions about the analyte and potential impurities:

  • Volatility and Thermal Stability : The target compound and its expected impurities must be sufficiently volatile to be carried by the carrier gas and stable enough not to degrade at the temperatures used in the GC inlet and column.

  • Specificity : The mass spectrometer provides a unique mass spectrum for each compound, acting as a chemical "fingerprint" that allows for unambiguous identification against spectral libraries (like NIST/Wiley) or through manual interpretation. This is particularly crucial for distinguishing between structurally similar isomers.

  • Sensitivity : GC-MS is highly sensitive, capable of detecting and quantifying trace-level impurities that may be present at or below the ICH reporting thresholds.[13]

A Validated GC-MS Protocol for Impurity Profiling

The following protocol is a robust starting point for the analysis of 4-(5-ethynyl-2-fluorophenyl)morpholine. It is designed to be a self-validating system, where the results from each step confirm the efficacy of the previous one.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation :

    • Accurately weigh approximately 25 mg of the 4-(5-ethynyl-2-fluorophenyl)morpholine sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) and dilute to volume. The choice of solvent is critical; it must fully dissolve the analyte and impurities without reacting with them and should not co-elute with peaks of interest.

    • Vortex the solution for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC vial. This removes any particulate matter that could contaminate the GC inlet.

  • Instrumentation and Analysis :

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The parameters below are a recommended starting point and should be optimized based on initial results.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
GC System Agilent 7890B or equivalentA standard, reliable platform for pharmaceutical analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column offering excellent separation for a wide range of semi-volatile compounds.
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the sample without causing thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading from the main API peak, allowing for better resolution of trace impurities.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)An inert carrier gas that provides good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 minA balanced temperature program designed to separate volatile solvents at the beginning and elute higher-boiling point impurities at the end of the run.
MS System Agilent 5977B or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Impact (EI), 70 eVThe standard ionization technique that produces reproducible, library-searchable mass spectra.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp 150 °CEnsures stable mass filtering.
Mass Scan Range 35 - 550 amuA wide range to capture low-mass fragments and the molecular ions of expected impurities.
Data Analysis Workflow

The path from raw data to a comprehensive impurity profile follows a logical sequence, illustrated in the diagram below.

GCMS_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Identification cluster_reporting Quantification & Reporting A Inject Sample B GC Separation A->B C MS Detection (TIC) B->C D Integrate Chromatogram Peaks C->D E Deconvolute Mass Spectra D->E F NIST/Wiley Library Search E->F Knowns G Manual Spectral Interpretation E->G Unknowns H Impurity Identification F->H G->H I Calculate Relative % Area H->I J Compare to ICH Thresholds I->J K Generate Impurity Profile Report J->K

GC-MS Data Analysis and Reporting Workflow.

Comparative Analysis: GC-MS vs. Orthogonal Techniques

While GC-MS is powerful, no single technique can identify all possible impurities.[14] A comprehensive analysis often requires orthogonal methods—techniques that separate compounds based on different chemical principles.[15]

High-Performance Liquid Chromatography (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) is the primary alternative and complementary technique to GC-MS.[11] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

When to Choose HPLC over GC-MS:

  • Non-Volatile or Thermally Labile Impurities : If impurities are large, polar, or degrade with heat, they cannot be analyzed by GC-MS.[16] HPLC is performed at or near room temperature, making it ideal for these compounds.

  • High Polarity Compounds : Highly polar molecules often exhibit poor peak shape and retention in standard GC columns. HPLC, with its wide range of polar columns and mobile phases, handles these analytes with ease.

  • Salt-Forming Impurities : If an impurity exists as a salt, it must be analyzed by HPLC.[16]

Table 2: Head-to-Head Comparison: GC-MS vs. HPLC-UV/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation based on volatility and boiling point.[13]Separation based on polarity and partitioning.[13]
Best For Volatile & semi-volatile, thermally stable compounds.[12]Non-volatile, thermally labile, polar compounds.[11]
Sample Prep May require derivatization for polar analytes.[12]Generally minimal; sample must be soluble in mobile phase.
Identification Excellent (EI spectra are highly reproducible and library-searchable).Good (MS detectors provide molecular weight; UV provides quantification).
Common Impurities Residual solvents, low-boiling starting materials, small by-products.High-boiling by-products, degradation products, polymeric impurities.
Cost Generally lower operational cost (gases are cheaper than solvents).[16]Higher operational cost due to solvent consumption and disposal.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a separation technique but an unparalleled tool for absolute structural elucidation.[15][17] While GC-MS and LC-MS are used to find and quantify impurities, NMR is often used to definitively identify the structure of a significant, unknown impurity that has been isolated.

  • Strength : Provides unambiguous structural information, including stereochemistry.

  • Limitation : Relatively insensitive, making it unsuitable for detecting impurities below the ~0.1% level without significant isolation and concentration efforts.

An Integrated Strategy for Complete Impurity Profiling

A robust impurity profiling strategy does not rely on a single method but integrates multiple techniques in a logical workflow. The choice of the primary technique is dictated by the physicochemical properties of the main compound and its likely impurities.

Impurity_Strategy A Synthesized Batch of 4-(5-Ethynyl-2-fluorophenyl)morpholine B Initial Screen by GC-MS A->B D Initial Screen by HPLC-UV A->D C Analyze for Volatile & Semi-Volatile Impurities B->C F Are all impurities identified and below ICH limits? C->F E Analyze for Non-Volatile Impurities D->E E->F G Isolate Unknown Impurity (e.g., via Prep-HPLC) F->G  No (Unknown > 0.1%) I Release Batch F->I  Yes H Structural Elucidation by NMR & High-Res MS G->H J Investigate & Remediate Synthesis H->J

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-(5-Ethynyl-2-fluorophenyl)morpholine

As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste as a monolithic stream. However, specialized research chemicals like 4-(5-Ethynyl-2-fluorophenyl)morpholine demand a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste as a monolithic stream. However, specialized research chemicals like 4-(5-Ethynyl-2-fluorophenyl)morpholine demand a highly stratified approach to disposal. This compound features three distinct functional groups—a morpholine ring, a fluorinated phenyl group, and a terminal alkyne—each of which triggers specific regulatory and chemical safety protocols.

This guide provides a self-validating, step-by-step operational plan for the deactivation, segregation, and disposal of this compound, ensuring full compliance with EPA regulations and protecting your laboratory from catastrophic safety failures.

Part 1: Chemical Hazard Profiling & Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical behavior of 4-(5-Ethynyl-2-fluorophenyl)morpholine:

  • Halogenated Organic Status (The Fluorine Atom): The presence of the fluorine atom classifies this compound as a Halogenated Organic Compound (HOC) under the EPA's Resource Conservation and Recovery Act (RCRA)[1]. HOCs are strictly prohibited from standard land disposal[2]. Causality: Halogenated compounds require high-temperature incineration to break the highly stable carbon-halogen bonds and prevent the environmental release of toxic byproducts, such as dioxins[3].

  • Explosive Reactivity (The Terminal Alkyne): The ethynyl group (-C≡CH) contains a highly acidic terminal proton due to the high s-character (50%) of the sp-hybridized carbon[4]. Causality: When exposed to heavy metal ions (such as Ag⁺, Cu⁺, or Hg²⁺)—which are ubiquitous as catalysts in Sonogashira couplings or Click chemistry—the alkyne readily deprotonates to form metal acetylides[5][6]. These metal acetylides are highly shock-sensitive and can detonate violently when dry[4][7].

  • Aquatic Toxicity (The Morpholine Ring): Morpholine derivatives are typically basic and pose significant aquatic toxicity risks. Causality: Drain disposal is strictly prohibited because standard municipal wastewater treatment facilities cannot effectively neutralize or remove these specific organic pollutants[8].

Part 2: Waste Segregation & Storage Protocol

Proper segregation is the primary defense against incompatible chemical reactions. All quantitative and categorical parameters for managing this waste stream are summarized below:

Waste CategoryPrimary HazardRegulatory / Operational MetricRequired ContainerFinal Disposal Method
Halogenated Organics RCRA HOC[1]Max 55-gallon SAA accumulation[8]HDPE or PTFE-lined glassIncineration (99.99% DRE)[9]
Aqueous/Metal Waste Explosive acetylides[7]pH < 4 required for quenching[7]Vented HDPESpecialized Chemical Treatment

Part 3: Experimental Workflow for Waste Deactivation

If 4-(5-Ethynyl-2-fluorophenyl)morpholine is used in cross-coupling reactions involving heavy metals, the waste must be chemically deactivated before it enters the standard accumulation stream.

DisposalWorkflow A Waste Generated: 4-(5-Ethynyl-2-fluorophenyl)morpholine B Contains Heavy Metals? (Cu, Ag, Hg) A->B C High Risk: Explosive Acetylides B->C Yes D Safe Organic Waste B->D No E Chemical Quenching (pH < 4) & Phase Separation C->E F Halogenated Waste Accumulation D->F E->F G EPA-Permitted High-Temp Incineration F->G

Figure 1: Decision tree and workflow for the safe segregation and disposal of terminal alkyne waste.

Step-by-Step Methodology: Quenching and Segregating Alkyne-Metal Waste
  • Identify Catalyst Presence: Review the reaction conditions. If copper (Cu), silver (Ag), or mercury (Hg) salts were utilized, the waste poses an immediate explosive hazard[7]. Do not allow any precipitates in the reaction mixture to dry out[7].

  • Acidic Quenching (Metal Deactivation): Working inside a certified fume hood, slowly add a dilute strong acid (e.g., 1M HNO₃ or HCl) to the reaction mixture until the solution reaches a pH < 4.

    • Causality: The acidic environment protonates the alkyne, shifting the chemical equilibrium to decompose any formed metal acetylides and safely solubilizing the heavy metal ions into the aqueous phase[7].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic components—including unreacted 4-(5-Ethynyl-2-fluorophenyl)morpholine—using an appropriate halogenated solvent (e.g., dichloromethane).

  • Waste Segregation:

    • Organic Phase: Deposit into a properly labeled "Halogenated Organic Waste" container.

    • Aqueous Phase (containing metals): Deposit into a separate "Aqueous Heavy Metal Waste" container.

  • Satellite Accumulation: Store the halogenated waste container in a designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed unless actively adding waste, and never exceed the 55-gallon regulatory accumulation limit[8].

Part 4: Regulatory Compliance & Incineration Logistics

To comply with the EPA's "cradle-to-grave" regulatory framework, your facility must execute the following logistical steps:

  • EPA Identification: Facilities must apply for and maintain an active EPA ID number before shipping hazardous chemical waste[10].

  • TSDF Transfer: The segregated halogenated waste must be transported by a licensed vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Thermal Destruction: At the TSDF, the compound will undergo rotary kiln or liquid injection incineration. To legally dispose of this HOC, the incinerator must operate at temperatures exceeding 1100°C to achieve a Destruction and Removal Efficiency (DRE) of 99.99% for hazardous organic constituents, as mandated by RCRA regulations[9].

References

[1] Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: ecfr.gov URL: [Link]

[10] Title: Disposal of Chemicals in the Laboratory Source: emsllcusa.com URL: [Link]

[3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: [Link]

[8] Title: Laboratory Chemical Waste Management Guidelines Source: upenn.edu URL: [Link]

[2] Title: Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: epa.gov URL: [Link]

[4] Title: Alkyne Acidity and Acetylide Anions Source: openochem.org URL: [Link]

Title: Hazardous Waste Management Facilities and Units Source: epa.gov URL: [Link]

[9] Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: epa.gov URL: [Link]

[5] Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source: nih.gov URL: [Link]

Sources

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